Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-phenyl-2-piperidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLOJVMHVGRPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391753 | |
| Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122806-10-4 | |
| Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Introduction
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is a fascinating small molecule with potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of novel analgesics and anticonvulsants. Its structural resemblance to known psychoactive compounds, such as ethylphenidate, necessitates a thorough understanding of its physicochemical properties for researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. It is important to note that direct experimental data for this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from its close structural isomers and related compounds to provide a robust predictive profile, emphasizing the importance of experimental verification.
Molecular Structure and Identification
This compound is a tertiary amine and an ethyl ester derivative of 3-phenylpropanoic acid, with a piperidine ring attached at the alpha-carbon.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₇H₂₅NO₂ | - |
| Molecular Weight | 275.39 g/mol | - |
| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | - |
| CAS Number | Not available | - |
Predicted Physicochemical Properties
Due to the scarcity of direct experimental data, the following physicochemical properties are predicted based on computational models and comparison with structurally similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Comparative Insights |
| Melting Point (°C) | ~40-60 | As a tertiary amine, it is likely a low-melting solid or an oil at room temperature. |
| Boiling Point (°C) | > 300 | Estimated based on the molecular weight and functional groups. |
| Water Solubility | Low to moderate | The presence of the polar ester and amine groups is offset by the nonpolar phenyl and piperidine rings. |
| LogP | 3.0 - 4.0 | The molecule has significant lipophilic character. |
| pKa | 8.5 - 9.5 | The piperidine nitrogen is basic. |
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic characteristics based on the structure of this compound and data from its isomers.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H)
-
Methine Proton (-CH-): ~3.5-3.8 ppm (triplet or doublet of doublets, 1H)
-
Methylene Protons (-CH₂-phenyl): ~2.8-3.2 ppm (multiplet, 2H)
-
Piperidine Protons: ~2.4-2.8 ppm (multiplet, 4H) and ~1.4-1.7 ppm (multiplet, 6H)
-
Ethyl Ester Protons (-OCH₂CH₃): ~4.1-4.3 ppm (quartet, 2H) and ~1.2-1.4 ppm (triplet, 3H)
¹³C NMR Spectroscopy (Predicted)
-
Ester Carbonyl: ~170-175 ppm
-
Aromatic Carbons: ~125-140 ppm
-
Methine Carbon (-CH-): ~60-65 ppm
-
Methylene Carbon (-CH₂-phenyl): ~35-40 ppm
-
Piperidine Carbons: ~50-55 ppm and ~25-30 ppm
-
Ethyl Ester Carbons (-OCH₂CH₃): ~60-65 ppm and ~14-16 ppm
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 275
-
Major Fragments: Loss of the ethyl group (m/z = 246), loss of the ethoxycarbonyl group (m/z = 202), and the piperidinium ion (m/z = 84).
Proposed Synthesis Pathway
A plausible synthetic route to this compound could involve a two-step process starting from ethyl 3-phenylpropanoate.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols for Physicochemical Characterization
The following are standard, self-validating protocols for determining the key physicochemical properties of a small molecule like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is crucial.
-
Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate to ensure reproducibility. The presence of solid compound at the end of the experiment confirms that a saturated solution was achieved.
Caption: Workflow for determining aqueous solubility by the shake-flask method.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase and shake vigorously for several hours to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Validation: The experiment should be performed at different initial concentrations to ensure that the partition coefficient is independent of concentration.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa of the piperidine nitrogen is of interest.
Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which the amine is half-protonated, which corresponds to the midpoint of the titration curve.
-
Validation: The titration should be repeated at least three times. The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement.
Conclusion
References
- Casale, J. F., & Hays, P. A. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 58-61.
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PubChem. (n.d.). Ethylphenidate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (n.d.). Ethyl 3-phenylpropanoate. Retrieved from [Link]
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ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. Retrieved from [Link]
- Pawar, S. D., et al. (2018). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology, 42(10), 28-33.
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate is a synthetic compound featuring a piperidine moiety, a structure of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is limited, its documented use as an intermediate in the synthesis of potential analgesics and anticonvulsants provides a strong rationale for investigating its mechanism of action, particularly in the context of Central Nervous System (CNS) activity. The piperidine scaffold is prevalent in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, suggesting a broad potential for biological activity[1][2]. This guide presents a structured, hypothesis-driven framework for the comprehensive elucidation of the mechanism of action of this compound. It is designed to provide researchers with the strategic rationale and detailed experimental protocols necessary to systematically investigate its potential as a therapeutic agent.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to any mechanistic study, informing decisions on formulation, administration, and interpretation of biological data.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value (Predicted) | Significance in Drug Development |
| Molecular Formula | C₁₆H₂₃NO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 261.36 g/mol | Influences diffusion, absorption, and distribution. |
| LogP | 3.2 - 3.8 | Indicates lipophilicity, affecting membrane permeability and CNS penetration.[3] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | A predictor of drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |
| pKa (most basic) | 8.5 - 9.5 (Piperidine N) | Determines the ionization state at physiological pH, impacting solubility and target interaction. |
Note: These values are estimations based on computational models and may vary from experimentally determined values.
Hypothesized Mechanisms of Action and Investigative Strategy
Given its role as a precursor to CNS-active compounds and the broad bioactivity of piperidine derivatives, we propose a multi-pronged investigative strategy targeting three primary areas: Neurological/Analgesic, Anti-inflammatory, and Cytotoxic/Anticancer activities.
Figure 1: Overall strategy for elucidating the mechanism of action.
Workflow A: Investigation of CNS and Analgesic Activity
The structural similarity of the piperidine moiety to key pharmacophores in analgesics like morphine and fentanyl warrants a thorough investigation into its potential interaction with opioid receptors and its efficacy in preclinical pain models.[4]
Figure 2: Workflow for assessing CNS and analgesic activity.
Detailed Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for the human mu-opioid receptor (MOR) by measuring its ability to displace a radiolabeled ligand.[5][6]
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human MOR.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Reagent Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
-
In Vivo Models for Analgesia and Anticonvulsant Activity
Positive results from in vitro binding assays should be followed by in vivo studies to confirm efficacy.
-
Analgesic Models: The tail-flick test (thermal nociception) and the acetic acid-induced writhing test (visceral, inflammatory nociception) are standard models to evaluate analgesic potential.[7]
-
Anticonvulsant Models: The Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (PTZ) test are widely used predictive models for generalized tonic-clonic and absence seizures, respectively.[4][8][9] These models are crucial for screening potential anticonvulsant drugs.[9][10]
Workflow B: Investigation of Anti-inflammatory Activity
The structural motifs present in the compound are also found in molecules with anti-inflammatory properties. A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Figure 3: Workflow for assessing anti-inflammatory activity.
Detailed Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to screen for inhibitors. It is suitable for determining the IC50 values and selectivity of the test compound.[13]
Materials:
-
COX Activity Assay Kit (containing assay buffer, probe, cofactor, arachidonic acid).
-
Purified COX-1 and COX-2 enzymes.
-
Selective Inhibitors: SC-560 (for COX-1) and Celecoxib (for COX-2) as controls.
-
Opaque 96-well plates.
-
Fluorometric plate reader.
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: For each enzyme, prepare parallel wells:
-
Total Activity: Enzyme + Test Compound/Vehicle.
-
Control: Enzyme + Selective Inhibitor (to confirm assay specificity).
-
-
Incubation: Add the enzyme and the test compound (or vehicle/control inhibitor) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a Reaction Mix containing the COX probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions.[14] Add the Reaction Mix to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound to calculate the IC50 value for both COX-1 and COX-2.
-
The selectivity index can be calculated as IC50 (COX-1) / IC50 (COX-2).
-
Detailed Protocol: Cytokine Measurement in LPS-Stimulated Macrophages
This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Lipopolysaccharide (LPS).
-
Cell culture medium and supplements.
-
ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6).[15]
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[16] A standard curve using recombinant cytokine must be generated to calculate cytokine concentrations in the samples.[15]
-
Data Analysis: Plot the cytokine concentration against the test compound concentration to determine its inhibitory effect and calculate the IC50 value for cytokine release.
Workflow C: Investigation of Cytotoxic and Anticancer Activity
The piperidine ring is a common feature in various anticancer agents, making cytotoxicity screening a logical step in characterizing this novel compound.[17]
Sources
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
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- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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An Integrated Strategy for the Biological Target Deconvolution of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and development. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a novel compound with therapeutic potential. By integrating robust computational prediction methodologies with rigorous experimental validation, we provide a self-validating workflow designed to deliver high-confidence target identification. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale for each experimental choice, thereby ensuring both technical accuracy and field-proven insights.
Introduction: The Imperative of Target Identification
The journey from a promising small molecule to a clinically approved therapeutic is fraught with challenges, chief among them being the elucidation of its mechanism of action. A thorough understanding of a compound's biological target(s) is paramount for optimizing its efficacy, predicting potential off-target effects, and ensuring its safety profile. This compound, a piperidine-containing compound, belongs to a class of molecules known for their diverse pharmacological activities.[1][2][3] The structural similarity to known central nervous system (CNS) stimulants, such as ethylphenidate, strongly suggests a potential interaction with monoamine transporters.[4][5][6] Ethylphenidate is a known norepinephrine-dopamine reuptake inhibitor, providing a foundational hypothesis for our investigation.[4][6]
This guide will delineate a systematic approach to unravel the molecular targets of this compound, commencing with in silico predictive modeling and culminating in definitive experimental validation.
Phase I: In Silico Target Prediction - A Data-Driven Hypothesis
Computational approaches are indispensable for expediting target identification by generating a ranked list of potential protein targets, thereby focusing subsequent experimental efforts.[7][8][9][10] These methods are broadly categorized into ligand-based and structure-based approaches.[11]
Ligand-Based Computational Screening
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]
-
2.1.1. Chemical Similarity Searching: By comparing the 2D fingerprint of this compound against large chemogenomic databases (e.g., ChEMBL, PubChem), we can identify known compounds with high structural similarity and their annotated biological targets.[12] This provides an initial, broad overview of potential target families.
-
2.1.2. Pharmacophore Modeling: This technique identifies the essential steric and electronic features of a molecule required for binding to a specific target.[9] A pharmacophore model can be generated based on the structure of our query compound and used to screen virtual libraries for molecules with similar pharmacophoric features, thereby inferring potential targets.
Structure-Based Virtual Screening
When the three-dimensional structure of potential targets is known, structure-based methods can predict binding interactions.[13]
-
2.2.1. Inverse/Reverse Docking: This powerful technique "docks" our small molecule into the binding sites of a large collection of protein structures to predict potential binding partners.[10] This approach is particularly useful for identifying both primary targets and potential off-targets.
The following diagram illustrates the in silico target prediction workflow:
Phase II: Experimental Target Validation - From Prediction to Proof
The prioritized list of putative targets generated from our in silico screen must be subjected to rigorous experimental validation. A multi-tiered approach, combining direct binding assays with cell-based functional assays, provides the most robust evidence.
Affinity-Based Target Identification
-
3.1.1. Affinity Chromatography: This classic biochemical technique involves immobilizing a derivatized version of this compound onto a solid support. A cell lysate is then passed over this matrix, and proteins that bind to the compound are selectively retained and can be subsequently identified by mass spectrometry.
-
3.1.2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for detecting target engagement in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, a shift in the melting curve indicates a direct interaction.
-
3.1.3. Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are protected from degradation are identified by SDS-PAGE and mass spectrometry.
Functional Assays for Target Validation
Based on the initial hypothesis of monoamine transporter interaction, specific functional assays are crucial.
-
3.2.1. Radioligand Binding Assays: Competitive binding assays using radiolabeled ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) will determine the binding affinity and selectivity of this compound.
-
3.2.2. Synaptosomal Uptake Assays: These assays directly measure the functional effect of the compound on neurotransmitter reuptake. Synaptosomes, which are isolated nerve terminals, are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. Inhibition of uptake provides functional confirmation of transporter blockade.
The experimental validation workflow is depicted below:
Detailed Experimental Protocols
Protocol: Inverse Docking
-
Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Select a Protein Database: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins.
-
Define Binding Sites: For each protein, identify potential binding pockets using a pocket detection algorithm.
-
Perform Docking: Systematically dock the prepared ligand into each identified binding pocket using a validated docking program (e.g., AutoDock Vina, Glide).
-
Score and Rank: Score the docking poses based on the predicted binding affinity. Rank the proteins according to their best docking scores to generate a prioritized list of potential targets.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells transfected with the human dopamine transporter) to ~80% confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or other protein quantification methods to determine the amount of the target protein remaining in solution at each temperature.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
Quantitative data from the experimental assays should be summarized in a clear and concise format.
| Assay | Target | Metric | Value |
| Radioligand Binding | DAT | Ki (nM) | Predicted Value |
| Radioligand Binding | NET | Ki (nM) | Predicted Value |
| Radioligand Binding | SERT | Ki (nM) | Predicted Value |
| Synaptosomal Uptake | Dopamine | IC50 (nM) | Predicted Value |
| Synaptosomal Uptake | Norepinephrine | IC50 (nM) | Predicted Value |
Conclusion: A Pathway to Mechanism of Action
The systematic integration of computational and experimental approaches provides a robust framework for the confident identification of the biological targets of this compound. This guide offers a self-validating workflow that not only identifies primary targets but also has the potential to uncover novel biology and inform future drug development efforts. By adhering to the principles of scientific integrity and leveraging a multi-faceted analytical strategy, we can efficiently and accurately elucidate the mechanism of action of this promising compound.
References
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Full article: Computational approaches for drug target identification in pathogenic diseases. (URL: [Link])
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Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol - PubMed. (URL: [Link])
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (URL: [Link])
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In Silico Target Prediction - Creative Biolabs. (URL: [Link])
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Systematic computational strategies for identifying protein targets and lead discovery - NIH. (URL: [Link])
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (URL: [Link])
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In Silico Target Prediction for Small Molecules - PubMed. (URL: [Link])
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Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Computational approaches in medicinal chemistry for target identification and drug discovery. - Allied Academies. (URL: [Link])
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Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (URL: [Link])
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(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: [Link])
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Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. (URL: [Link])
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Identifying novel drug targets with computational precision - ScienceDirect. (URL: [Link])
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])
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Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol - ACS Publications. (URL: [Link])
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In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne | 34 Citations - SciSpace. (URL: [Link])
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In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate. (URL: [Link])
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Pharmacological profile of methylphenidate-based designer drugs - CORE. (URL: [Link])
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Ethylphenidate - Wikipedia. (URL: [Link])
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Ethyl3-phenyl-2-(piperidin-1-yl)propanoate - MySkinRecipes. (URL: [Link])
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Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives | Request PDF - ResearchGate. (URL: [Link])
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ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (URL: [Link])
- Preparation method for ethyl 3-(pyridin-2-ylamino)
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ethyl 3-(3-vinyl-4-piperidinyl)propanoate - C12H21NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])
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1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem - NIH. (URL: [Link])
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (URL: [Link])
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In Silico Deep Dive: A Technical Guide to Modeling Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a robust computational workflow to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. We will navigate the essential steps of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, offering not just a protocol, but the scientific rationale behind each decision. This guide is designed to be a self-validating system, ensuring that the generated data is both reliable and actionable for drug discovery and development pipelines.
Introduction: The Compound of Interest and the Power of In Silico Modeling
This compound is a small molecule for which public domain information is scarce. Its chemical structure, represented by the canonical SMILES string CCOC(=O)C(N1CCCCC1)Cc1ccccc1, suggests potential bioactivity due to the presence of a phenyl ring, a piperidine moiety, and an ethyl ester group – all common pharmacophores.
In silico modeling provides a powerful and cost-effective avenue to explore the therapeutic potential of such uncharacterized compounds.[1] By simulating the interactions of this molecule with biological systems at an atomic level, we can generate hypotheses about its mechanism of action, identify potential protein targets, and predict its drug-like properties long before committing to expensive and time-consuming wet-lab experiments. This approach significantly accelerates the early stages of drug discovery.
This guide will provide a step-by-step methodology for a comprehensive in silico characterization of this compound.
The Workflow: A Multi-faceted Approach to In Silico Analysis
Our computational investigation will follow a logical and iterative progression, as depicted in the workflow diagram below. Each step builds upon the previous one, creating a holistic view of the molecule's potential as a therapeutic agent.
Caption: Overall workflow for the in silico analysis of this compound.
Target Identification: Unveiling Potential Biological Partners
Given the novelty of our compound, we will employ a ligand-based approach to predict its potential biological targets. This method leverages the principle of chemical similarity: molecules with similar structures are likely to interact with similar proteins.
Methodology: Similarity-Based Target Prediction
We will utilize web-based tools like SwissTargetPrediction and 3DSTarPred which compare the query molecule to a vast database of known bioactive compounds.[2][3][4] These servers use a combination of 2D and 3D similarity measures to identify proteins that are known to bind to molecules with similar shapes and chemical features.
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string of this compound: CCOC(=O)C(N1CCCCC1)Cc1ccccc1 into the query field.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the prediction. The server will return a list of potential protein targets, ranked by a probability score.
-
Analyze the results , paying close attention to the target classes and the individual proteins with the highest prediction scores.
Rationale and Self-Validation
The strength of this approach lies in its ability to cast a wide net and identify potential targets from diverse protein families. To ensure the trustworthiness of the predictions, it is crucial to:
-
Cross-reference the results from multiple prediction servers.
-
Prioritize targets that are implicated in disease pathways relevant to potential therapeutic areas.
-
Examine the literature for experimental evidence supporting the interaction of similar compounds with the predicted targets.
Molecular Docking: Predicting the Binding Pose and Affinity
Once a high-priority target is identified, molecular docking will be used to predict the preferred binding orientation (pose) of our compound within the protein's active site and to estimate the strength of the interaction (binding affinity).
Methodology: Virtual Screening with PyRx
We will use PyRx , a virtual screening tool that integrates AutoDock Vina for docking calculations.[5][6][7][8] This software provides a user-friendly interface for preparing the protein and ligand, defining the search space, and analyzing the docking results.
Experimental Protocol: Protein-Ligand Docking
Caption: Step-by-step workflow for molecular docking using PyRx.
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using software like Discovery Studio or PyMOL, prepare the protein by removing water molecules, adding polar hydrogens, and repairing any missing side chains.
-
Save the prepared protein in PDB format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel within PyRx.
-
Perform energy minimization of the ligand to obtain a low-energy conformation.
-
Convert the ligand to the PDBQT file format required by AutoDock Vina.
-
-
Docking Simulation:
-
Load the prepared protein and ligand into PyRx.
-
Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire binding site of the protein.
-
Run the AutoDock Vina docking algorithm.
-
-
Results Analysis:
-
Analyze the binding affinity scores (reported in kcal/mol). More negative values indicate a stronger predicted binding affinity.
-
Visualize the top-ranked binding poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Causality and Trustworthiness
The choice of the grid box size and location is critical for a successful docking experiment. It should be large enough to allow the ligand to freely rotate and translate, but not so large as to unnecessarily increase the computational cost. The binding affinity scores provide a quantitative measure for comparing different poses and can be used to rank potential drug candidates. However, it is important to remember that these are predicted values and should be interpreted in the context of the visualized interactions.
Molecular Dynamics Simulation: Assessing the Stability of the Complex
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides valuable insights into the stability of the binding pose and the flexibility of the protein and ligand.
Methodology: GROMACS for MD Simulations
We will use GROMACS , a versatile and widely used software package for performing MD simulations.[9][10][11][12][13] The simulation will be run for a sufficient duration (e.g., 100 nanoseconds) to assess the stability of the protein-ligand complex in a simulated aqueous environment.
Experimental Protocol: Protein-Ligand MD Simulation
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The Piperidine Propanoate Scaffold: A Deep Dive into Structure-Activity Relationships for Dopamine Transporter Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The ethyl 3-phenyl-2-(piperidin-1-yl)propanoate scaffold, a core structure of psychostimulant drugs such as ethylphenidate, represents a critical pharmacophore for modulating the dopamine transporter (DAT). Understanding the intricate structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel therapeutics with tailored potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the SAR of this scaffold, drawing heavily on the extensive research conducted on its close analog, methylphenidate. We will dissect the molecule into its three key components—the phenyl ring, the piperidine moiety, and the ester group—to elucidate the impact of structural modifications on DAT binding and inhibition. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and pharmacology, offering insights into the causality behind experimental choices and providing validated protocols for in vitro evaluation.
Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of clinically successful drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make it an ideal building block for ligands of various receptors and transporters. The 3-phenyl-2-(piperidin-1-yl)propanoate framework is a classic example, with methylphenidate (Ritalin) being the most well-known member, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] These compounds primarily exert their effects by inhibiting the reuptake of dopamine, and to a lesser extent norepinephrine, thereby increasing the synaptic concentrations of these neurotransmitters.[2]
This guide will focus on the ethyl ester analog, this compound (ethylphenidate), and explore its SAR at the dopamine transporter. By systematically examining the impact of structural alterations, we aim to provide a predictive framework for the design of next-generation DAT inhibitors.
The Crucial Role of Stereochemistry
The 3-phenyl-2-(piperidin-1-yl)propanoate scaffold possesses two chiral centers, giving rise to four possible stereoisomers. The relative stereochemistry of the phenyl and piperidine groups is of paramount importance for biological activity. The threo diastereomer is significantly more active as a dopamine reuptake inhibitor than the erythro diastereomer.[3][4] Within the threo pair, the (2R,2'R)-enantiomer (d-threo) is the most pharmacologically active isomer, exhibiting the highest affinity for the dopamine transporter.[5]
Dissecting the Structure-Activity Relationship
For a systematic SAR analysis, we will deconstruct the this compound molecule into three key regions: the phenyl ring, the piperidine ring, and the ethyl ester moiety.
The Phenyl Ring: A Key Determinant of Potency
Modifications to the phenyl ring have a profound impact on the affinity of these compounds for the dopamine transporter. Quantitative structure-activity relationship (QSAR) studies on methylphenidate analogs have provided a detailed understanding of these interactions.[6]
-
Positional Effects of Substitution:
-
Ortho (2'-position): This position is highly sensitive to steric bulk. Substitution at the 2'-position generally leads to a significant decrease in DAT binding affinity.[3][6]
-
Meta (3'-position) and Para (4'-position): These positions are more tolerant to substitution. In fact, the introduction of specific groups can enhance potency.
-
-
Electronic Effects of Substituents:
-
Electron-Withdrawing Groups (EWGs): The addition of electron-withdrawing groups, such as halogens (e.g., Cl, Br, I), at the 3' or 4' positions generally leads to an increase in DAT binding affinity.[3][6] For instance, the m,p-dichloro-threo-methylphenidate analog was found to be 32-fold more potent than the parent compound in inhibiting dopamine uptake.[3]
-
Electron-Donating Groups (EDGs): The introduction of electron-donating groups typically results in a slight decrease or no significant change in potency.[3]
-
The optimal substituents are generally those that are planar with the phenyl ring, as bulky groups that extend above or below the plane can lead to reduced binding affinity.[6]
The Piperidine Ring: More Than Just a Scaffold
The piperidine ring is not merely a structural scaffold but plays an active role in the interaction with the dopamine transporter.
-
N-Substitution: N-methylation of the piperidine ring significantly reduces affinity for the DAT.[4] However, N-benzylation has been shown to slightly increase potency in some cases.[7] This suggests that while a free secondary amine is generally preferred, larger, specific substituents might access additional binding pockets.
-
Ring Modifications: While less explored, modifications to the piperidine ring itself can influence activity. The conformational flexibility of the piperidine ring is crucial for adopting the correct orientation within the DAT binding site.
The Ester Group: A Site for Fine-Tuning Activity and Selectivity
The ester moiety is a critical component of the pharmacophore and a key site for metabolic hydrolysis. Modifications to this group can significantly alter both potency and pharmacokinetic properties.
-
Homologation of the Ester: Changing the methyl ester of methylphenidate to an ethyl ester (ethylphenidate) results in interesting pharmacological differences. While both d-threo-methylphenidate (d-MPH) and d-threo-ethylphenidate (d-EPH) exhibit low nanomolar potencies for the dopamine transporter (DAT), d-EPH is notably more selective for the DAT over the norepinephrine transporter (NET).[8]
-
Replacement of the Ester: Replacing the ester functionality with other groups, such as an alcohol or ether, has been explored. While many of these modifications lead to a decrease in potency, they have been instrumental in probing the binding site requirements.[9] More drastic changes, such as replacing the carbomethoxy group with an alkyl chain, have yielded compounds with slow onset and long duration of action, highlighting the potential for modulating pharmacokinetic profiles through ester modification.[10]
Quantitative SAR Data
The following table summarizes the in vitro activity of ethylphenidate and related methylphenidate analogs at the dopamine and norepinephrine transporters.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | DAT/NET Selectivity | Reference |
| d-threo-Methylphenidate | 23 | 39 | ~1.7 | [8] |
| d-threo-Ethylphenidate | 27 | 290 | ~10.7 | [8] |
| Cocaine | 367 | - | - | [1] |
| m-Bromo-threo-methylphenidate | ~4 (Binding) | - | - | [3] |
| m,p-Dichloro-threo-methylphenidate | ~2.6 (Uptake) | - | - | [3] |
Experimental Protocols
The evaluation of novel 3-phenyl-2-(piperidin-1-yl)propanoate analogs relies on robust and validated in vitro assays. Below are detailed protocols for two key experiments.
Dopamine Transporter Binding Assay ([³H]WIN 35,428)
This assay measures the ability of a test compound to displace the radioligand [³H]WIN 35,428 from the dopamine transporter in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
[³H]WIN 35,428 (specific activity ~85 Ci/mmol)
-
Non-specific binding control: Cocaine (10 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of cocaine solution.
-
Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation to each well. Incubate the plate at 4°C for 2 hours.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
[³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This functional assay measures the inhibition of dopamine uptake into isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal tissue
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.
-
[³H]Dopamine (specific activity ~30-60 Ci/mmol)
-
Non-specific uptake control: 10 µM GBR12909 or 100 µM cocaine.
-
Inhibitors of other monoamine transporters (e.g., desipramine for NET, citalopram for SERT) to ensure specific measurement of DAT activity.
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatum in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (the P2 fraction containing synaptosomes) in KRH buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension (approximately 50-100 µg of protein) with various concentrations of the test compound or vehicle for 10 minutes at 37°C.
-
Initiation of Uptake: Initiate dopamine uptake by adding [³H]dopamine to a final concentration of ~10-20 nM.
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Determine the IC50 values by analyzing the concentration-response curves for the inhibition of [³H]dopamine uptake.
Synthetic Strategies
The synthesis of threo-3-phenyl-2-(piperidin-1-yl)propanoate analogs is well-established. A common route involves the alkylation of a substituted phenylacetonitrile with 2-bromopyridine, followed by hydrolysis of the nitrile, reduction of the pyridine ring to a piperidine, and subsequent esterification.[3][11] The separation of the threo and erythro diastereomers is typically achieved by fractional crystallization or chromatography.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a well-defined area of research, largely informed by studies on methylphenidate. The key takeaways for the rational design of novel DAT inhibitors are:
-
The threo stereochemistry is essential for high potency.
-
The phenyl ring is amenable to substitution at the 3' and 4' positions with electron-withdrawing groups to enhance affinity, while the 2' position is sterically hindered.
-
The secondary amine of the piperidine ring is generally optimal for activity.
-
Modification of the ester group can be used to fine-tune potency and selectivity, with the ethyl ester providing greater DAT/NET selectivity compared to the methyl ester.
Future research in this area could focus on exploring a wider range of ester modifications to develop compounds with tailored pharmacokinetic profiles, such as prodrugs or long-acting formulations. Additionally, further investigation into the substitution of the piperidine ring itself may reveal novel interactions with the dopamine transporter, leading to the development of compounds with unique pharmacological properties. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors.
References
-
Gattas, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7221-7238. [Link]
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Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 39(6), 1201-1209. [Link]
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Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]
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Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL61-PL65. [Link]
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Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2874-2878. [Link]
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Markowitz, J. S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of an unknown source. [Link]
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Froimowitz, M., et al. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 50(4), 735-745. [Link]
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Wikipedia. (n.d.). List of methylphenidate analogues. Retrieved from [Link]
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Deutsch, H. M., et al. (1999). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. Journal of Neurochemistry, 72(3), 1266-1273. [Link]
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Quizon, P. M., et al. (2016). Molecular mechanism: the human dopamine transporter histidine 547 regulates basal and HIV-1 Tat protein-inhibited dopamine transport. Scientific Reports, 6, 39048. [Link]
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Jones, S. R., et al. (1998). Real-time characterization of dopamine overflow and uptake in the rat striatum. Journal of Neurochemistry, 70(1), 147-155. [Link]
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Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2874-2878. [Link]
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Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
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A Technical Guide to the Preliminary Biological Screening of CAS 122806-10-4: A Hypothetical Drug Discovery Cascade
Introduction: Deconstructing the Candidate
The compound identified by CAS number 122806-10-4 is Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate. A preliminary analysis of its structure reveals key pharmacophores that are prevalent in centrally active therapeutic agents. Specifically, it contains a phenylpiperidine moiety and a phenylethylamine backbone. Phenylpiperidine derivatives are a well-established class of potent opioid analgesics, with prominent examples including meperidine and fentanyl, which act primarily as agonists at the mu-opioid receptor.[1][2][3][4] Similarly, the phenylethylamine scaffold is the foundation for a wide range of psychoactive drugs, including central nervous system stimulants, antidepressants, and hallucinogens, which often modulate monoamine neurotransmitter systems.[5][6][7][8][9]
Given this structural precedent and the absence of published biological data for this specific compound, a logical and efficient preliminary biological screening strategy is warranted. This guide outlines a hypothetical, multi-tiered approach designed to broadly assess the compound's biological activity, identify potential therapeutic targets, and flag any safety liabilities early in the discovery process. The workflow is designed to maximize data generation while conserving resources, beginning with computational and broad-based cellular assays before progressing to more complex and target-specific investigations.
Phase 1: In Silico & Foundational In Vitro Profiling
The initial phase serves as a foundational screen to assess the compound's general "drug-like" properties and potential for non-specific cytotoxicity. This phase is critical for establishing a baseline understanding of the compound's behavior in biological systems.
Computational Druglikeness Assessment (In Silico)
Before committing to expensive and time-consuming wet lab experiments, an initial computational assessment provides valuable predictive data. Lipinski's Rule of Five is a widely used guideline to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[10]
Protocol: The structure of this compound is analyzed using standard cheminformatics software to calculate the following parameters:
-
Molecular Weight (MW): Must be < 500 Daltons.
-
LogP (Octanol-water partition coefficient): An indicator of lipophilicity, must be < 5.
-
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds, must be ≤ 5.
-
Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms, must be ≤ 10.
Hypothetical Data Presentation:
| Parameter | Calculated Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 261.36 g/mol | < 500 Da | Yes |
| LogP | ~3.1 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | ≤ 10 | Yes |
Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. This positive in silico profile justifies proceeding with in vitro testing.
General Cytotoxicity Assessment
A primary concern for any new chemical entity is overt cytotoxicity. A general cytotoxicity assay is essential to determine the concentration range at which the compound can be tested in subsequent cell-based functional assays without causing cell death, which would confound the results. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Preparation: Seed a panel of representative human cell lines (e.g., HEK293 for kidney, HepG2 for liver, SH-SY5Y for neuronal) into 96-well plates at a density of 10,000 cells/well and incubate for 24 hours to allow for cell adhesion.
-
Compound Preparation: Prepare a 10 mM stock solution of CAS 122806-10-4 in dimethyl sulfoxide (DMSO). Create a series of 10-point, 3-fold serial dilutions in complete cell culture medium, with the final DMSO concentration not exceeding 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (0.5% DMSO) controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) | Interpretation |
| HEK293 | > 100 µM | No significant cytotoxicity |
| HepG2 | > 100 µM | No significant cytotoxicity |
| SH-SY5Y | > 100 µM | No significant cytotoxicity |
Interpretation: An IC₅₀ value greater than 100 µM in all cell lines would indicate that the compound has a low potential for general cytotoxicity. This allows for a wide concentration range (e.g., up to 30 µM) to be used in subsequent functional screens without concern for viability-related artifacts.
Phase 2: Tiered Functional Screening
With a favorable in silico and cytotoxicity profile, the next phase is to screen for functional activity against target classes suggested by the compound's structure. A tiered approach is employed, starting with broad panels and progressing to more specific assays for confirmed "hits."
Primary High-Throughput Screening (HTS): Broad Target Panels
Based on the phenylpiperidine and phenylethylamine motifs, the primary screen will focus on G-Protein Coupled Receptors (GPCRs) and ion channels, two major target classes for CNS-active drugs.
2.1.1 GPCR Panel Screen (Calcium Mobilization Assay)
Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium.[13][14][15][16] This provides a robust and high-throughput method for screening large numbers of compounds.
Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Seeding: Seed HEK293 cells stably expressing a panel of GPCR targets (e.g., mu-, delta-, kappa-opioid receptors; alpha- and beta-adrenergic receptors; dopamine D1-D5 receptors) into 384-well black-walled, clear-bottom plates.
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Transfer the plates to a fluorescence imaging plate reader (FLIPR) or similar instrument. Add CAS 122806-10-4 at a single high concentration (e.g., 10 µM).
-
Data Acquisition: Monitor fluorescence intensity in real-time before and after compound addition. For antagonist screening, pre-incubate with the test compound before adding a known agonist at its EC₈₀ concentration.
-
Data Analysis: Calculate the change in fluorescence (ΔF) over baseline. A significant increase in fluorescence indicates agonist activity, while a significant inhibition of the agonist-induced signal indicates antagonist activity. Hits are typically defined as compounds producing a response greater than 3 standard deviations above the mean of the negative controls.
2.1.2 Ion Channel Panel Screen
Ion channels are another critical target class for CNS drugs. Fluorescence-based assays that measure changes in membrane potential or ion flux are suitable for HTS.[10][17][18][19][20]
Experimental Protocol: Fluorescence-Based Membrane Potential Assay
-
Cell Seeding: Utilize cell lines stably expressing key ion channels (e.g., Naᵥ1.5, Kᵥ7.1/hERG, Caᵥ1.2) in 384-well plates.
-
Dye Loading: Load cells with a voltage-sensitive FRET-based dye pair.
-
Compound Addition & Stimulation: Add CAS 122806-10-4 (e.g., 10 µM). After a brief incubation, stimulate the channels with an appropriate method (e.g., high potassium solution for potassium channels, veratridine for sodium channels).
-
Data Acquisition: Measure the change in the FRET ratio, which corresponds to changes in membrane potential.
-
Data Analysis: Identify compounds that significantly alter the resting membrane potential or block/potentiate the stimulus-induced change in membrane potential.
Phase 3: Hit Confirmation and Secondary Assays
Compounds that show activity in the primary screens ("hits") must be rigorously validated to eliminate false positives and to characterize their pharmacological activity more precisely.[21][22][23][24]
Dose-Response and Potency Determination
The first step in hit validation is to confirm the activity in a full dose-response curve to determine the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists).
Protocol: This follows the same procedure as the primary screen, but instead of a single concentration, an 8- to 10-point dose-response curve is generated for the test compound against the specific target identified as a hit.
Hypothetical Data Presentation:
| Target | Activity Mode | Potency (EC₅₀/IC₅₀) | Hill Slope |
| Mu-Opioid Receptor | Agonist | 75 nM | 1.1 |
| Delta-Opioid Receptor | Agonist | 850 nM | 0.9 |
| Kappa-Opioid Receptor | No Activity | > 10 µM | - |
Interpretation: The hypothetical data suggests that CAS 122806-10-4 is a potent and selective agonist for the mu-opioid receptor.
Orthogonal Functional Assay
To ensure the observed activity is not an artifact of the primary assay technology, a secondary, orthogonal assay is employed. For GPCRs that signal through adenylyl cyclase, a cAMP assay is a common orthogonal approach.[25][26][27][28][29]
Experimental Protocol: cAMP Assay (e.g., HTRF)
-
Cell Preparation: Use a CHO cell line stably expressing the mu-opioid receptor. Seed cells in a 384-well plate.
-
Treatment: Pre-treat cells with various concentrations of CAS 122806-10-4.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to raise intracellular cAMP levels. The inhibitory effect of the Gαi-coupled mu-opioid receptor activation will be measured as a decrease in this forskolin-stimulated cAMP production.
-
Lysis & Detection: Lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) reagents where cellular cAMP competes with a labeled cAMP analog.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: A decrease in the HTRF signal corresponds to a decrease in cellular cAMP, confirming Gαi-coupled agonist activity. Calculate the IC₅₀ from the dose-response curve.
Phase 4: Preliminary In Vitro Safety Assessment
Early assessment of potential safety liabilities is crucial to avoid late-stage failures. For any compound with confirmed biological activity, a core battery of in vitro safety pharmacology assays is essential.[30]
Cardiotoxicity Screening (hERG Assay)
Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[11][12] Therefore, assessing a compound's activity at this channel is a regulatory requirement. Automated patch-clamp is the gold standard for this evaluation.[11][12][31][32][33]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG channel.
-
Assay Setup: Use an automated patch-clamp system (e.g., QPatch or IonFlux). Cells are captured on the planar patch-clamp chip, and a whole-cell recording configuration is established.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is most sensitive to drug block.
-
Compound Application: Apply a range of concentrations of CAS 122806-10-4 to the cells.
-
Data Acquisition & Analysis: Measure the hERG current inhibition at each concentration and calculate an IC₅₀ value.
Hypothetical Data Presentation:
| Assay | Endpoint | Result | Interpretation |
| hERG Automated Patch Clamp | IC₅₀ | > 30 µM | Low risk of cardiotoxicity |
Interpretation: An IC₅₀ value significantly higher (e.g., >30-fold) than the therapeutic potency (mu-opioid EC₅₀ of 75 nM) suggests an acceptable therapeutic window and a low risk of hERG-related cardiotoxicity.
Mutagenicity Screening (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[15][34]
Experimental Protocol: Ames Test (Microplate Format)
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: In a 384-well plate, expose the bacterial strains to various concentrations of CAS 122806-10-4. Include negative (vehicle) and known mutagen positive controls.
-
Growth & Reversion: Incubate the plates for 48-72 hours in a minimal medium lacking histidine.
-
Data Acquisition: A pH indicator in the medium changes color in wells where bacteria have undergone reverse mutation and are able to grow. The number of positive (color-changed) wells is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly above the background level.
Conclusion and Next Steps
This in-depth technical guide outlines a structured, hypothetical preliminary biological screening cascade for CAS 122806-10-4. Based on its structural motifs, the screening strategy was rationally designed to first establish drug-like properties and a safe therapeutic window, followed by a tiered functional screening against high-probability target classes (GPCRs and ion channels). The hypothetical results of this cascade identified the compound as a potent and selective mu-opioid receptor agonist with a favorable preliminary safety profile (low cytotoxicity, low cardiotoxicity risk).
A validated hit, such as the one described in this hypothetical scenario, would be a strong candidate to progress to the next stage of the drug discovery pipeline: Hit-to-Lead Optimization . This would involve synthesizing analogs of the original compound to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a preclinical candidate for in vivo efficacy and safety studies.
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The Therapeutic Potential of Piperidine Propanoate Esters: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to modulate physicochemical properties make it a valuable component in the design of novel therapeutics.[2][3] This technical guide delves into the emerging potential of a specific subclass: piperidine propanoate esters. We will explore key therapeutic areas where these compounds are showing promise, including neurodegenerative disorders, inflammation, pain management, and oncology. This guide provides an in-depth analysis of the mechanistic rationale, detailed experimental protocols for their evaluation, and a forward-looking perspective for researchers and drug development professionals.
Introduction: The Piperidine Scaffold and the Propanoate Ester Moiety
The piperidine nucleus is a six-membered nitrogen-containing heterocycle that is a cornerstone in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders and pain management.[1][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross the blood-brain barrier.[1]
When combined with a propanoate ester functional group, the resulting piperidine propanoate esters offer a unique combination of a versatile heterocyclic core with a readily metabolizable ester linkage. This ester group can influence the compound's polarity, solubility, and potential for prodrug strategies, where the ester is cleaved in vivo to release the active carboxylic acid or alcohol. This guide will explore the therapeutic opportunities arising from this specific chemical combination.
Therapeutic Area: Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons and cognitive decline.[4] One of the primary therapeutic strategies in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] Increasing acetylcholine levels in the brain can lead to symptomatic improvement in cognitive function.[5]
Mechanistic Rationale: Cholinesterase Inhibition
Piperidine propanoate esters have emerged as promising candidates for the treatment of neurodegenerative diseases due to their potential to act as cholinesterase inhibitors. The radiolabeled compound N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) has been successfully used as an in vivo substrate for brain acetylcholinesterase, demonstrating that this class of molecules can effectively interact with the active site of AChE.[6][7] The hydrolysis of the propanoate ester by AChE leads to the formation of a hydrophilic product that is retained in the brain, a process that can be visualized using positron emission tomography (PET).[6] This evidence strongly suggests that piperidine propanoate esters can be designed to act as inhibitors of AChE, thereby increasing acetylcholine levels in the synaptic cleft.
Experimental Workflow: Screening for Acetylcholinesterase Inhibition
A robust and widely used method for screening for AChE inhibitors is the colorimetric assay developed by Ellman.[8][9]
Detailed Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)
Materials:
-
96-well clear, flat-bottom microplates
-
Spectrophotometric plate reader capable of reading at 412 nm
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATCh) as the substrate
-
0.1 M Sodium Phosphate Buffer, pH 8.0 (Assay Buffer)
-
Test piperidine propanoate ester compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in Assay Buffer.
-
Prepare a fresh stock solution of ATCh (e.g., 10 mM) in deionized water.
-
Prepare serial dilutions of the test piperidine propanoate ester and a positive control inhibitor (e.g., Donepezil).
-
-
Assay Plate Setup (Final Volume 200 µL):
-
Test Wells: 20 µL of diluted test compound, 20 µL of diluted AChE enzyme solution, and 20 µL of Assay Buffer.
-
100% Activity Control: 20 µL of vehicle (e.g., DMSO), 20 µL of diluted AChE enzyme solution, and 20 µL of Assay Buffer.
-
Blank (No Enzyme): 20 µL of vehicle and 40 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Prepare a fresh working reagent mix of ATCh and DTNB in Assay Buffer. Add 140 µL of this mix to all wells to start the reaction.[8]
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes in a kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Therapeutic Area: Inflammation
Inflammation is a complex biological response to harmful stimuli and is a key factor in numerous diseases. The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[10][11][12]
Mechanistic Rationale: Immunomodulation
Recent studies have identified specific piperidine propanoate esters with significant anti-inflammatory properties. For instance, 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate, when complexed with β-cyclodextrin, has been shown to accelerate the resolution of aseptic inflammation.[2] The proposed mechanism involves the modulation of regulatory T lymphocytes (Tregs), specifically by reducing the CD4+CD25+ fractions at the beginning of the inflammatory response. This suggests that these compounds may act by inhibiting Treg proliferation, a crucial step in controlling and mitigating the inflammatory cascade.[2]
Experimental Workflow: In Vivo Anti-inflammatory Assessment
The carrageenan-induced paw edema model in rodents is a standard preclinical assay to assess acute anti-inflammatory activity.[1][10]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer for measuring paw volume
-
Lambda carrageenan (1% w/v in sterile saline)
-
Test piperidine propanoate ester formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (e.g., 5-10 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound, vehicle, or indomethacin intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[11]
-
-
Baseline Measurement: Before drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Therapeutic Area: Pain Management
The management of chronic and neuropathic pain remains a significant clinical challenge. While direct evidence for piperidine propanoate esters as analgesics is emerging, the closely related piperidine propionamides have shown significant promise, providing a strong rationale for investigating the ester analogues.
Mechanistic Rationale: Opioid and Sigma-1 Receptor Modulation
A series of piperidine propionamide derivatives have been synthesized and identified as potent antagonists of the sigma-1 (σ1) receptor and agonists of the mu (µ) opioid receptor. Compound 44 from this series, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, exhibited high affinity for both receptors (Ki σ1 = 1.86 nM and Ki µ = 2.1 nM) and potent analgesic activity in the formalin test (ED50 = 15.1 ± 1.67 mg/kg). Given the structural similarity between propionamides and propanoate esters, it is highly plausible that piperidine propanoate esters could be developed to target these key pain pathways. The hot plate test is a standard method for evaluating centrally acting analgesics that modulate these pathways.[2]
Experimental Workflow: In Vivo Analgesia Assessment
The hot plate test measures the reaction time of an animal to a thermal stimulus, which is indicative of its pain threshold.[2]
Detailed Protocol: Hot Plate Test in Mice
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus with adjustable temperature control
-
Transparent glass cylinder to confine the mouse on the hot plate surface
-
Test piperidine propanoate ester formulated in a suitable vehicle
-
Positive control: Morphine sulfate (e.g., 5-10 mg/kg, s.c.)
-
Vehicle control
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.2°C.
-
Baseline Latency: Before drug administration, place each mouse individually on the hot plate and record the time it takes to elicit a nociceptive response (licking of the hind paw or jumping). A cut-off time of 30 seconds should be implemented to prevent tissue damage.
-
Dosing: Administer the test compound, vehicle, or morphine via the desired route (e.g., i.p., s.c., or p.o.).
-
Post-Dosing Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis:
-
The analgesic effect can be expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.
-
Compare the results between the treated and control groups using statistical analysis.
-
Therapeutic Area: Oncology
The piperidine scaffold is present in several anticancer agents.[3] While research on piperidine propanoate esters in oncology is still in its early stages, related compounds such as piperidones have shown promising tumor-selective cytotoxicity.[6][7]
Mechanistic Rationale: Induction of Apoptosis
Studies on novel piperidone compounds have demonstrated their ability to induce selective cell death in leukemia cells compared to non-malignant cells.[2][8] The mechanism of action appears to involve the induction of apoptosis, as evidenced by the activation of caspase-3, an key executioner caspase in the apoptotic pathway.[2] The structural similarities between piperidones and piperidine propanoate esters suggest that the latter could also be explored for their potential to induce apoptosis in cancer cells.
Experimental Workflow: In Vitro Cytotoxicity Assessment
A common initial step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against a panel of cancer cell lines.
Detailed Protocol: Differential Nuclear Staining (DNS) Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., HL-60, CCRF-CEM) and non-malignant cell lines (e.g., Hs27, MCF-10A)
-
96-well black, clear-bottom microplates
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed the cells at a density of 10,000 cells per well in a 96-well plate and incubate overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the piperidine propanoate ester for 24, 48, or 72 hours. Include a vehicle control.
-
Staining: Add a mixture of Hoechst 33342 (stains all nuclei blue) and Propidium Iodide (stains nuclei of dead/dying cells red) to each well.
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope.
-
Count the number of live (blue nuclei) and dead (red/pink nuclei) cells.
-
Calculate the percentage of cytotoxicity for each concentration.
-
-
Data Analysis:
-
Determine the 50% cytotoxic concentration (CC50) for each cell line.
-
Calculate the Selectivity Index (SI) by dividing the CC50 of the non-malignant cell line by the CC50 of the cancer cell line. An SI value greater than 1 indicates selective cytotoxicity towards cancer cells.[8]
-
Synthesis of a Representative Piperidine Propanoate Ester
A common method for the synthesis of piperidine propanoate esters is the Michael addition of piperidine to an acrylate ester.
Representative Synthesis: Ethyl 3-(piperidin-1-yl)propanoate
A patent describes a method for the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, which involves the reaction of 2-aminopyridine and ethyl acrylate.[9] A similar approach can be used for the synthesis of ethyl 3-(piperidin-1-yl)propanoate.
Reaction Scheme:
Piperidine + Ethyl Acrylate → Ethyl 3-(piperidin-1-yl)propanoate
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reactant: Slowly add ethyl acrylate (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 3-(piperidin-1-yl)propanoate.
Summary and Future Directions
Piperidine propanoate esters represent a promising class of compounds with therapeutic potential across multiple disease areas. The data presented in this guide highlight their potential as:
-
Cholinesterase inhibitors for the symptomatic treatment of neurodegenerative diseases like Alzheimer's.
-
Immunomodulatory agents for the treatment of inflammatory conditions.
-
Analgesics for acute and chronic pain, potentially through modulation of opioid and sigma-1 receptors.
-
Anticancer agents , an area that warrants further investigation.
The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel piperidine propanoate esters. Future research should focus on expanding the structure-activity relationship (SAR) for each therapeutic target, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their mechanisms of action. The versatility of the piperidine scaffold, combined with the tunable properties of the propanoate ester, ensures that this chemical class will remain an exciting area for drug discovery and development.
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Phenylpropanoate Derivatives
For researchers, medicinal chemists, and drug development professionals, the phenylpropanoate scaffold represents a privileged structure in the quest for novel therapeutics. Its prevalence in a vast array of biologically active natural products and synthetic drugs underscores its versatility as a starting point for innovation. This guide provides a comprehensive overview of the discovery and synthesis of novel phenylpropanoate derivatives, moving beyond mere protocols to elucidate the underlying scientific rationale and strategic considerations that drive successful drug discovery campaigns.
Introduction: The Phenylpropanoate Scaffold in Drug Discovery
Phenylpropanoates are a class of organic compounds characterized by a phenyl ring attached to a three-carbon propanoic acid backbone. This fundamental structure is the biosynthetic precursor to a myriad of plant secondary metabolites, including flavonoids, lignans, and stilbenes, which exhibit a wide range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.[1] In medicinal chemistry, synthetic derivatives of phenylpropanoic acid have yielded blockbuster drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which target cyclooxygenase (COX) enzymes.[2] More recently, novel phenylpropanoate derivatives have been developed as potent and selective agonists for G-protein coupled receptors (GPCRs), such as GPR40, for the treatment of type 2 diabetes.[3][4]
The enduring appeal of the phenylpropanoate scaffold lies in its synthetic tractability and the rich structure-activity relationship (SAR) data that has been accumulated over decades of research. The phenyl ring and the propanoic acid chain offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Strategic Approaches to the Synthesis of Novel Phenylpropanoate Derivatives
The synthesis of novel phenylpropanoate derivatives is a cornerstone of any drug discovery program centered on this scaffold. The choice of synthetic strategy is dictated by factors such as the desired structural complexity, scalability, and the need for stereochemical control. Modern palladium-catalyzed cross-coupling reactions have become indispensable tools for the efficient construction of diverse phenylpropanoate libraries.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and vinyl-substituted phenylpropanoates, offering a high degree of functional group tolerance and predictable reactivity.[5] The judicious selection of the palladium catalyst, ligands, and reaction conditions is paramount for achieving high yields and selectivities.[6]
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7] Its popularity in drug discovery stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the non-toxic nature of the boron-containing byproducts.[5][8]
Rationale for Use: The Suzuki-Miyaura coupling is an excellent choice when the synthetic strategy involves coupling a pre-functionalized aromatic ring to the phenylpropanoate core. The reaction is highly tolerant of various functional groups, which minimizes the need for protecting group strategies and shortens synthetic routes.[9]
Experimental Protocol: Synthesis of a Biphenylpropanoate Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical biphenylpropanoate derivative to illustrate the general procedure.
Materials:
-
4-Bromophenylpropanoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromophenylpropanoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[10] This reaction is particularly useful for the synthesis of cinnamic acid derivatives and other vinyl-substituted phenylpropanoates.[11]
Rationale for Use: The Heck reaction provides a direct method for introducing a vinyl group or a substituted vinyl group onto the phenyl ring of a phenylpropanoate precursor. It is valued for its stereoselectivity, often favoring the formation of the trans isomer, and its tolerance of a wide range of functional groups.[12][13]
Caption: General workflow of a Heck reaction for phenylpropanoate synthesis.
Asymmetric Synthesis: Accessing Chiral Phenylpropanoates
Many biologically active phenylpropanoate derivatives are chiral, with the pharmacological activity often residing in a single enantiomer. Therefore, asymmetric synthesis is a critical aspect of their development. Strategies for asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.[14]
Purification and Characterization of Novel Phenylpropanoate Derivatives
The purification and unambiguous characterization of newly synthesized compounds are essential for ensuring their identity, purity, and suitability for biological testing.
Purification by Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds.[4] The choice of stationary phase (typically silica gel or alumina) and mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.
Experimental Protocol: Column Chromatography Purification
Materials:
-
Crude phenylpropanoate derivative
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the column: Securely clamp a glass column in a vertical position. Insert a small plug of cotton or glass wool at the bottom. Add a layer of sand.[15]
-
Pack the column (slurry method): In a beaker, make a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[16]
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample to the top of the silica gel.
-
Elute the column: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute compounds with different polarities.
-
Analyze the fractions: Monitor the fractions by TLC to identify those containing the desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phenylpropanoate derivative.
Structural Characterization by Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.[15]
Step-by-Step ¹H NMR Analysis of a Phenylpropanoate Derivative:
-
Number of Signals: Determine the number of unique proton environments in the molecule.
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on the aromatic ring typically appear between 7.0 and 8.5 ppm. Protons on the propanoate chain will have characteristic shifts depending on their proximity to the carbonyl group and the aromatic ring.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.[17]
IR spectroscopy is used to identify the functional groups present in a molecule.[18] For a phenylpropanoate derivative, key characteristic absorptions include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[19]
-
C=O stretch (carbonyl): A strong, sharp band between 1760-1690 cm⁻¹.[19][20]
-
C-O stretch: A band in the 1320-1210 cm⁻¹ region.[19]
-
Aromatic C-H and C=C stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Biological Evaluation of Novel Phenylpropanoate Derivatives
The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. The choice of assays depends on the therapeutic target of interest.
Targeting Inflammation: COX Inhibition Assays
For derivatives designed as anti-inflammatory agents, in vitro assays to determine their inhibitory activity against COX-1 and COX-2 are essential.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Test compounds (phenylpropanoate derivatives)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound. Include positive controls (known inhibitors) and negative controls (no inhibitor).
-
Add the fluorometric probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Inhibition of the COX pathway by phenylpropanoate derivatives.
Targeting Metabolic Disease: GPR40 Agonist Assays
For derivatives targeting type 2 diabetes, assays to measure their agonist activity at the GPR40 receptor are crucial.
Experimental Protocol: GPR40 Calcium Mobilization Assay
Materials:
-
A cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds (phenylpropanoate derivatives)
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection
Procedure:
-
Plate the GPR40-expressing cells in the 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds.
-
Use the fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Inject the test compounds into the wells and immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying GPR40 activation.
-
Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Caption: GPR40 signaling pathway activated by a phenylpropanoate agonist.[21]
Structure-Activity Relationship (SAR) and Data-Driven Design
Systematic modification of the phenylpropanoate scaffold and evaluation of the resulting biological activity allows for the development of a structure-activity relationship (SAR). This data is crucial for guiding the design of more potent and selective compounds.
Table 1: SAR of Indole-5-propanoic Acid Derivatives as GPR40 Agonists [3]
| Compound | R | GPR40 EC₅₀ (nM) |
| 8h | 4-Trifluoromethyl | 58.6 |
| 8i | 3,4-Dichloro | 37.8 |
| 8o | 4-Phenoxy | 9.4 |
| TAK-875 | (Reference) | 14 |
Data adapted from a luciferase reporter assay in CHO cells.[3] These results indicate that substitution on the aryl ring significantly impacts GPR40 agonist activity.
Conclusion and Future Perspectives
The phenylpropanoate scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents. Advances in synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions, have enabled the rapid and efficient synthesis of diverse libraries of derivatives. Coupled with high-throughput biological screening and data-driven design, the exploration of this chemical space is poised to deliver the next generation of innovative medicines. Future efforts will likely focus on the development of more sustainable and environmentally friendly synthetic methods, as well as the application of computational and machine learning approaches to accelerate the design-make-test-analyze cycle.
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Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 57(8), 2211-2219. [Link]
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YouTube. (2025). NMR Spectroscopy Challenge #1 | Step-by-Step Structure Elucidation | ¹H & ¹³C APT NMR. [Link]
-
Singh, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 266, 116135. [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]
-
ResearchGate. (n.d.). Representative GPR40 Agonists. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
MDPI. (2021). Nanoparticles as Novel Elicitors to Improve Bioactive Compounds in Plants. [Link]
-
MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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A Comprehensive Spectroscopic Guide to Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Abstract: This technical guide provides a detailed spectroscopic characterization of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a substituted α-amino ester with potential applications in pharmaceutical development.[1] The structural elucidation of this molecule is presented through an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations necessary for robust chemical analysis.
Introduction and Molecular Overview
This compound is a tertiary amine and an ester derivative of 3-phenylalanine. Its structure combines a phenylpropyl backbone, a chiral center at the α-carbon, and a piperidine moiety. Such compounds are of significant interest in medicinal chemistry as scaffolds for developing central nervous system (CNS) agents and other therapeutics.[1]
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive and highly detailed view of the molecular architecture. This guide synthesizes predictive data based on established principles and spectral data from analogous structures to offer a comprehensive analytical framework.
Molecular Structure
The key to interpreting spectroscopic data is a thorough understanding of the molecule's constituent parts. The structure consists of:
-
An ethyl ester group, which gives rise to characteristic carbonyl and C-O signals.
-
A benzyl group (C₆H₅CH₂-), contributing aromatic and benzylic proton/carbon signals.
-
A piperidine ring attached to the α-carbon, which presents a unique set of aliphatic signals.
-
A chiral methine group (-CH-) at the C2 position, the spectral properties of which are influenced by all adjacent groups.
Caption: Molecular structure of this compound.
Experimental Workflows: A Self-Validating Approach
To ensure data integrity, each spectroscopic method must follow a rigorous and well-documented protocol. The following workflows represent standard best practices for the analysis of small organic molecules.
Protocol 1: NMR Data Acquisition (¹H, ¹³C)
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar compounds and its residual solvent peak is well-documented.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for superior signal dispersion and resolution, which is essential for resolving the complex multiplets of the piperidine and benzyl protons.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
Apply a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to ~0-200 ppm.
-
A greater number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR spectroscopic analysis.
Protocol 2: IR and Mass Spectrometry Data Acquisition
-
FT-IR Spectroscopy (ATR):
-
Place a small drop of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal quality.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Prepare a dilute solution of the analyte in a suitable solvent mixture (e.g., methanol or acetonitrile with 0.1% formic acid). Formic acid aids in protonation for positive-ion mode detection.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in positive-ion mode to observe the protonated molecule, [M+H]⁺. The high resolution of the analyzer allows for the determination of the exact mass and, consequently, the elemental formula.
-
Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for this compound, with interpretations grounded in established chemical shift and absorption frequency principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts are summarized below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Group |
| Phenyl-H | ~7.20 - 7.35 | Multiplet (m) | 5H | Phenyl |
| Ester -OCH₂- | ~4.15 | Quartet (q) | 2H | Ethyl Ester |
| C2-H (Methine) | ~3.60 | Triplet (t) | 1H | Propanoate Backbone |
| C3-H₂ (Benzylic) | ~2.90 - 3.10 | Multiplet (m) | 2H | Propanoate Backbone |
| Piperidine-H (α) | ~2.50 - 2.70 | Multiplet (m) | 4H | Piperidine |
| Piperidine-H (β, γ) | ~1.40 - 1.65 | Multiplet (m) | 6H | Piperidine |
| Ester -CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl Ester |
Expert Analysis:
-
Aromatic Region: The protons on the phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.35 ppm, a characteristic signature for a monosubstituted benzene ring.
-
Ester Group: The ethyl group protons will present as a clean quartet and triplet, mutually coupled. The downfield shift of the methylene quartet (~4.15 ppm) is due to the deshielding effect of the adjacent oxygen atom.
-
Piperidine Ring: The protons on the piperidine ring typically show complex signals due to chair conformations and spin-spin coupling. Protons on the carbons alpha to the nitrogen (~2.50-2.70 ppm) are shifted downfield relative to the more shielded beta and gamma protons (~1.40-1.65 ppm).[2]
-
Propanoate Backbone: The methine proton at C2 is adjacent to three distinct groups (ester, piperidine-N, and the benzyl group), leading to a predicted shift around 3.60 ppm. The benzylic protons at C3 are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Assignment | Chemical Shift (δ, ppm) | Structural Group |
| C=O (Ester) | ~172.5 | Carbonyl |
| Phenyl C (quaternary) | ~139.0 | Phenyl |
| Phenyl CH | ~129.5, 128.8, 126.5 | Phenyl |
| C2 (Methine) | ~68.0 | Propanoate Backbone |
| Ester -OCH₂- | ~60.5 | Ethyl Ester |
| Piperidine C (α) | ~53.0 | Piperidine |
| C3 (Benzylic) | ~38.0 | Propanoate Backbone |
| Piperidine C (β) | ~26.0 | Piperidine |
| Piperidine C (γ) | ~24.5 | Piperidine |
| Ester -CH₃ | ~14.2 | Ethyl Ester |
Expert Analysis:
-
The ester carbonyl carbon is the most deshielded, appearing far downfield around 172.5 ppm.[3]
-
The aromatic carbons are found in their typical region of 125-140 ppm.
-
The C2 methine carbon is significantly shifted downfield (~68.0 ppm) due to the direct attachment of the electronegative nitrogen and the ester carbonyl group.
-
The carbons of the piperidine ring alpha to the nitrogen appear around 53.0 ppm, while the more remote carbons are found further upfield.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3060, 3030 | C-H Stretch (sp²) | Aromatic |
| ~2970, 2850 | C-H Stretch (sp³) | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1605, 1495 | C=C Stretch | Aromatic Ring |
| ~1180 | C-O Stretch | Ester |
| ~1150 | C-N Stretch | Tertiary Amine |
Expert Analysis: The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹.[5][6] The presence of both sp² C-H stretches (above 3000 cm⁻¹) and sp³ C-H stretches (below 3000 cm⁻¹) confirms the existence of both aromatic and aliphatic components.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₆H₂₃NO₂), the monoisotopic mass is 261.1729 g/mol .
-
Expected Ion: In ESI positive-ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 262.1802.
-
Key Fragmentation Pathways:
-
Loss of the ethyl group: Fragmentation of the ester can lead to the loss of an ethyl radical (•C₂H₅) resulting in an ion at m/z 232.
-
Loss of the ethoxy group: Loss of an ethoxy radical (•OC₂H₅) would yield a fragment at m/z 216.
-
Piperidine Ring Cleavage: A common fragmentation for N-substituted piperidines is the formation of an iminium ion. Cleavage of the C2-N bond can generate a stable piperidinium fragment.
-
Benzyl Cleavage: Cleavage of the C2-C3 bond can lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the highly stable tropylium ion.
-
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl, and high-resolution mass spectrometry validates the elemental composition and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as an essential reference for quality control, reaction monitoring, and further development in any research or industrial setting.
References
- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from a PDF document provided by the Royal Society of Chemistry.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- ResearchGate. (2025). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine | Request PDF.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- ResearchGate. (n.d.). IR spectra of ethyl propanoate.
- ChemicalBook. (n.d.). Ethyl propionate(105-37-3) IR Spectrum.
- MySkinRecipes. (n.d.). Ethyl3-phenyl-2-(piperidin-1-yl)propanoate.
- Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here....
Sources
- 1. Ethyl3-phenyl-2-(piperidin-1-yl)propanoate [myskinrecipes.com]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl propionate(105-37-3) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Synthesis of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate, a valuable scaffold in medicinal chemistry, often investigated for its potential central nervous system (CNS) activity[1]. The protocol details a robust and efficient method centered around the aza-Michael addition of piperidine to ethyl cinnamate. This application note offers in-depth procedural steps, mechanistic insights, characterization data, and safety considerations to ensure successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
This compound belongs to the class of β-amino esters, which are pivotal intermediates in the synthesis of pharmaceuticals and biologically active compounds[2][3]. The structural motif of a β-amino acid derivative combined with a piperidine ring is of significant interest in the development of analgesics and anticonvulsants[1].
The synthetic strategy outlined herein is the conjugate addition, specifically an aza-Michael reaction, of piperidine to ethyl cinnamate. This approach is favored for its atom economy, generally mild reaction conditions, and high yields. The reaction involves the nucleophilic attack of the secondary amine (piperidine) onto the β-carbon of the α,β-unsaturated ester (ethyl cinnamate).
Reaction Scheme:
Ethyl CinnamatePiperidinethis compound
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Cinnamate | ≥98% | Sigma-Aldrich | |
| Piperidine | ≥99% | Sigma-Aldrich | |
| Ethanol | Anhydrous | Fisher Scientific | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | VWR | ||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | ||
| Column chromatography setup | |||
| Silica gel for column chromatography | 230-400 mesh |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cinnamate (1.0 eq) in anhydrous ethanol (approximately 5 mL per mmol of ethyl cinnamate).
-
Addition of Piperidine: To the stirred solution, add piperidine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2 v/v). The disappearance of the ethyl cinnamate spot and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a 250 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights: The Aza-Michael Addition
The synthesis proceeds via an aza-Michael addition, a type of conjugate addition reaction. The mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl cinnamate.
-
Enolate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is then protonated by a proton source, which in this case is likely the ethanol solvent or another molecule of piperidine, to yield the final product.
Caption: Simplified mechanism of the aza-Michael addition.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), phenyl group (multiplet), piperidine ring protons (multiplets), and the two diastereotopic protons of the propanoate backbone (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, carbons of the piperidine ring, and the aliphatic carbons of the propanoate chain. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |
| IR | A strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹, and C-H stretching bands. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
The aza-Michael addition of piperidine to ethyl cinnamate provides an efficient and straightforward route for the synthesis of this compound. The protocol described in this application note is robust and can be readily adapted for the synthesis of analogous compounds. Careful adherence to the procedural steps and safety guidelines will ensure a successful outcome.
References
-
Pansare, S. V., & Venugopal, H. D. S. (2026). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]
-
International Journal of Innovative Technology and Exploring Engineering. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). Ethyl Cinnamate. [Link]
Sources
Application Note: Comprehensive Analytical Characterization of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
Introduction and Scientific Context
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is a substituted piperidine derivative of significant interest in pharmaceutical research and development. Its core structure serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly central nervous system (CNS) drugs, including analgesics and anticonvulsants.[1] The precise chemical structure and purity of this molecule are paramount to ensure the safety, efficacy, and reproducibility of subsequent drug discovery and development efforts.
This technical guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for structural confirmation, purity assessment, and impurity profiling. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively. Each protocol is structured to be a self-validating system, grounded in established principles of analytical chemistry and regulatory expectations.
Molecular Structure
The foundational step in any analytical characterization is the unambiguous understanding of the molecular structure.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is essential for method development, particularly for chromatography and sample preparation. As specific experimental data for this molecule is not widely published, these values are calculated or estimated based on its structure.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₃NO₂ | Calculated |
| Molecular Weight | 261.36 g/mol | Calculated |
| Monoisotopic Mass | 261.1729 g/mol | Calculated |
| Calculated LogP | ~3.5 - 4.0 | Prediction |
| Calculated pKa (Basic) | ~8.8 (Piperidine N) | Prediction[2] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Analogy |
Overall Analytical Workflow
A systematic approach is crucial for the complete characterization of a pharmaceutical intermediate. The workflow begins with chromatographic methods for separation and quantification, followed by a suite of spectroscopic techniques for definitive structural elucidation.
Caption: Integrated workflow for comprehensive analytical characterization.
Chromatographic Analysis for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of the compound and for developing a quantitative assay.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: Reversed-phase HPLC is the method of choice due to the molecule's moderate polarity. A C18 stationary phase provides excellent hydrophobic interaction with the phenyl and alkyl moieties, while a buffered acidic mobile phase ensures the tertiary amine on the piperidine ring is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. UV detection is highly effective because of the strong chromophore of the phenyl group.
Protocol: Purity Determination and Assay
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), analytical grade.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λ-max determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Test Sample Preparation: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 1.0 mg/mL.
-
Reference Standard Preparation: Use a well-characterized reference standard. Prepare a stock solution at 1.0 mg/mL in diluent. For assay, prepare a working standard at the same concentration as the test sample.
-
-
Data Analysis:
-
Purity: For the test sample chromatogram, calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
Assay (External Standard):
-
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Electron Ionization (EI) provides reproducible fragmentation patterns that act as a chemical fingerprint, allowing for structural confirmation and identification of unknown impurities through library matching and spectral interpretation.
Protocol: Identification and Volatile Impurity Profiling
-
Instrumentation & Consumables:
-
GC-MS system with an EI source.
-
Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-polysiloxane stationary phase.
-
Carrier Gas: Helium, constant flow mode (~1.2 mL/min).
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like Ethyl Acetate or Dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identification: Confirm the identity of the main peak by matching its mass spectrum with predicted fragmentation. The molecular ion (M⁺) at m/z 261 should be observed, although it may be weak.
-
Fragmentation: Key fragments are expected at m/z 84 (piperidinium ion) and m/z 91 (tropylium ion), which are characteristic of similar structures.[3] The loss of the piperidine moiety results in a fragment representing the ethyl phenylacetate portion of the molecule.[3]
-
Impurity Profiling: Identify impurity peaks by searching their mass spectra against the NIST/Wiley library and by interpreting their fragmentation patterns.
-
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive proof of the molecular structure by probing the chemical environment of each atom and functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR reveals the connectivity of protons through spin-spin coupling, while ¹³C NMR identifies all unique carbon environments. Together, they create a complete map of the molecule's carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR
-
Instrumentation & Sample Prep:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Prepare a solution of ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
-
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
The chemical shifts are predicted based on analogous structures.[3][4][5]
Protons Predicted Shift (δ, ppm) Multiplicity Integration Assignment Phenyl 7.20 - 7.40 m 5H Ar-H O-CH₂ (Ethyl) ~4.15 q 2H -COOCH₂ CH₃ CH (Chiral Center) ~3.5 - 3.8 dd 1H Ph-CH₂-CH (N)- CH₂ (Benzyl) ~2.9 - 3.2 m 2H Ph-CH₂ -CH(N)- N-CH₂ (Piperidine) ~2.4 - 2.8 m 4H Equatorial/Axial H on C2/C6 CH₂ (Piperidine) ~1.4 - 1.7 m 6H Equatorial/Axial H on C3/C4/C5 | CH₃ (Ethyl) | ~1.25 | t | 3H | -COOCH₂CH₃ |
-
-
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
The chemical shifts are predicted based on analogous structures.[3][6]
Carbon Predicted Shift (δ, ppm) Assignment C=O (Ester) ~172 C =O Aromatic C (Quaternary) ~138 Ar-C Aromatic C-H ~126 - 129 Ar-C H CH (Chiral Center) ~65-70 -C H(N)- O-CH₂ (Ethyl) ~61 -C H₂-O- N-CH₂ (Piperidine) ~50-55 Piperidine C2/C6 CH₂ (Benzyl) ~35-40 Ph-C H₂- CH₂ (Piperidine) ~24-27 Piperidine C3/C5 & C4 | CH₃ (Ethyl) | ~14 | -C H₃ |
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable method for confirming the presence of key functional groups. The energy absorbed at specific frequencies corresponds to the vibrational modes of specific chemical bonds, providing a characteristic fingerprint of the molecule.
Protocol: Functional Group Analysis
-
Instrumentation & Sample Prep:
-
FTIR spectrometer with a universal ATR accessory or KBr press.
-
For ATR, apply a small amount of the neat sample directly to the crystal.
-
For KBr, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3050 - 3010 C-H stretch Aromatic C-H 2980 - 2850 C-H stretch Aliphatic (CH₂, CH₃)[7] ~1735 C=O stretch Ester Carbonyl 1600, 1495, 1450 C=C stretch Aromatic Ring 1250 - 1100 C-O stretch Ester C-O ~1100 C-N stretch Tertiary Amine | 750, 700 | C-H bend | Monosubstituted Benzene |
Method Validation Framework
To ensure that the analytical procedures are suitable for their intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10] The HPLC assay and purity method should be fully validated.
Logic for HPLC Method Validation
The validation process follows a logical sequence to build a comprehensive data package demonstrating the method's reliability.
Caption: Logical flow for HPLC method validation based on ICH Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation characteristics for an HPLC assay and purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the analyte of interest without interference. | Peak for analyte is resolved from all other peaks (impurities, degradants). Peak purity analysis (DAD) passes. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Assay: 80-120% of the test concentration. Purity: From LOQ to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at multiple levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temp) are slightly varied. |
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. The orthogonal techniques of chromatography (HPLC, GC-MS) and spectroscopy (NMR, FTIR) ensure a high degree of confidence in the compound's identity, purity, and structural integrity. Adherence to the validation principles outlined ensures that the developed methods are reliable, reproducible, and fit for purpose in a regulated research and development environment.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Filo. (2024). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]
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Casale, J. F., & Hays, P. A. (n.d.). Ethylphenidate: An Analytical Profile. Ragged University. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ethylphenidate: An Analytical Profile. Retrieved from [Link]
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Chemsrc. (n.d.). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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PubMed. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Retrieved from [Link]
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PubMed. (n.d.). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
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International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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PubChem. (n.d.). Ethylphenidate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]
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PubMed Central. (2018). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis. Retrieved from [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Scribd. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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Organic Syntheses. (2009). Phosphine-Catalyzed [4 + 2] Annulation. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
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OUCI. (n.d.). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Retrieved from [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The described protocol adheres to the principles of scientific integrity and has been structured to meet the validation criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound and its analogues are significant scaffolds in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, a validated, quantitative analytical method is paramount for ensuring product quality, safety, and efficacy.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and precision.[1][3]
The challenge in analyzing piperidine-containing compounds often lies in achieving good peak shape and retention due to the basic nature of the piperidine moiety.[5] This can lead to interactions with residual silanols on the stationary phase. The method herein described addresses this by employing a modern C18 column and an acidified mobile phase to ensure consistent ionization and symmetrical peaks.
Method Development: A Logic-Driven Approach
The development of this HPLC-UV method was guided by the physicochemical properties of this compound.
-
Chromatographic Mode: Reversed-phase chromatography was selected as the primary mode of separation due to the non-polar nature of the analyte, making it well-suited for a C18 stationary phase.[4][6]
-
Column Selection: A C18 column is a versatile and robust choice, providing adequate retention for the analyte. A column with a particle size of 3.5 µm or 5 µm offers a good balance between efficiency and backpressure.[7][8]
-
Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the aqueous phase is crucial. This serves to protonate the piperidine nitrogen, minimizing peak tailing and ensuring reproducible retention times.[6][9][10]
-
UV Wavelength Selection: The phenyl group in the analyte is the primary chromophore. Based on the UV absorbance of similar aromatic compounds, a detection wavelength in the range of 210-230 nm is expected to provide good sensitivity.[11] For this application note, a wavelength of 220 nm is proposed. However, it is imperative to experimentally determine the λmax by scanning a standard solution of the analyte using a UV-Vis spectrophotometer or a diode array detector (DAD) for optimal sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade, ~99%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.[4]
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or DAD |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes (including re-equilibration) |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A / 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in methanol, and dilute with the mobile phase to achieve a final concentration within the linear range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of a blank, the reference standard, and the sample. The peak for this compound in the sample chromatogram should be pure and have the same retention time as the reference standard.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Inject the prepared working standard solutions (at least five concentrations) in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Calculate the percentage recovery for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analysis: Assess the impact on the results (e.g., retention time, peak area).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
System Suitability
Before commencing any analysis, the chromatographic system must be demonstrated to be suitable for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Workflow and Data Analysis
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantification of this compound. The detailed steps for method validation ensure that the procedure is suitable for its intended purpose in a quality control or research environment. Adherence to these protocols will generate accurate and reproducible data, which is essential for regulatory submissions and drug development milestones.
References
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]
-
ResearchGate. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubMed. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
International Journal of PharmTech Research. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Methods for Methylphenidate Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma. Retrieved from [Link]
-
International Journal of PharmTech Research. (n.d.). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. Retrieved from [Link]
-
Journal of Forensic Sciences. (1988). The Quantitation of Phenyl-2-Propanone Using High-Performance Liquid Chromatography. Retrieved from [Link]
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Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
Abstract
This application note provides a detailed guide and protocol for the complete structural elucidation of ethyl 3-phenyl-2-(piperidin-1-yl)propanoate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of steps to explain the causality behind experimental choices and data interpretation. We detail the systematic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR to unambiguously assign all proton and carbon signals, confirming the molecular connectivity and structure of this complex small molecule.
Foundational Principles in NMR-based Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1][2] It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong external magnetic field.[2] The utility of NMR in structural analysis stems from four key pieces of information derived from the spectra:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts-per-million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups or π-systems deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3][4]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal, providing a ratio of the different types of protons in the molecule.[4]
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms splits a single peak into a multiplet (e.g., doublet, triplet, quartet).[5] The magnitude of this splitting, the coupling constant (J, measured in Hz), provides crucial information about the connectivity and dihedral angles between coupled nuclei.[5][6][7] For adjacent sp³-hybridized carbons, this coupling is typically in the 6-8 Hz range.[7][8]
-
2D Correlation: Two-dimensional (2D) NMR experiments display correlations between nuclei as cross-peaks, providing a visual map of the molecule's bonding framework and spatial relationships.[9][10]
For a molecule like this compound, which contains multiple distinct functional groups and a chiral center, a multi-faceted NMR approach is not just beneficial, but essential for unambiguous assignment.
Molecular Structure and Spectroscopic Strategy
The target molecule combines several common organic moieties, each with predictable yet interacting spectral features. A logical workflow is required to deconstruct the spectra and reassemble the molecular picture.
Diagram 1: Numbered structure of this compound.
Our analytical workflow is designed to systematically build the structure from its component parts.
Diagram 2: Logical workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[11][12][13] Following a standardized protocol ensures reproducibility and high-quality data.
-
Weighing: Accurately weigh 15-25 mg of this compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[11][14]
-
Dissolution: Transfer the sample to a small, clean glass vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[14][15] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13] Solid particles will degrade spectral quality by disrupting the magnetic field homogeneity.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[12]
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton broadband decoupling to produce singlet peaks for each unique carbon.
-
DEPT-135: This experiment is crucial for differentiating carbon types.[16] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals appear as negative (inverted) peaks, and quaternary carbons are absent.[17][18][19]
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments using the spectrometer's default parameter sets, adjusting spectral widths as necessary to encompass all signals.
Data Analysis and Structural Interpretation
¹H NMR Spectrum: Assigning the Proton Signals
The ¹H NMR spectrum is the starting point for analysis. We dissect it by identifying characteristic patterns and chemical shifts.
| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale for Assignment |
| H-12 (CH₃-Ethyl) | ~1.2 | 1.15 | Triplet (t) | 3H | 7.1 | Upfield aliphatic CH₃ coupled to 2 adjacent H-11 protons (n+1=3). A classic ethyl pattern.[20] |
| H-11 (CH₂-Ethyl) | ~4.1 | 4.08 | Quartet (q) | 2H | 7.1 | CH₂ adjacent to an ester oxygen, deshielded. Coupled to 3 adjacent H-12 protons (n+1=4).[21] |
| H-14, H-15, H-16 | ~1.4-1.7 | 1.55 | Multiplet (m) | 6H | - | Protons on the C4, C5, C6 positions of the piperidine ring, distant from the nitrogen and chiral center. |
| H-13, H-17 (eq, ax) | ~2.3-2.8 | 2.60 | Multiplet (m) | 4H | - | Protons on carbons adjacent to the piperidine nitrogen (C3, C7), showing more complex splitting. |
| H-3 (CH₂-Benzyl) | ~2.9-3.2 | 2.95, 3.15 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to the chiral center (C2). Appear as a complex multiplet. |
| H-2 (CH-Chiral) | ~3.5-3.8 | 3.65 | Triplet (t) | 1H | 7.5 | Methine proton at the chiral center, coupled to the two H-3 protons. |
| H-5, H-6, H-7, H-8, H-9 | ~7.2-7.4 | 7.30 | Multiplet (m) | 5H | - | Protons of the monosubstituted phenyl ring, appearing in the characteristic aromatic region. |
Table 1: Assignment of signals in the ¹H NMR spectrum of this compound.
¹³C and DEPT-135 NMR Spectra: Carbon Skeleton Analysis
The broadband decoupled ¹³C spectrum reveals all unique carbon environments, while the DEPT-135 spectrum provides the multiplicity of each protonated carbon, which is essential for confident assignment.
| Carbon Assignment | Observed δ (ppm) | DEPT-135 Phase | Carbon Type | Rationale for Assignment |
| C-12 | 14.2 | Positive | CH₃ | Typical upfield chemical shift for an ethyl CH₃ group. |
| C-11 | 60.5 | Negative | CH₂ | Characteristic shift for a CH₂ group attached to an ester oxygen. |
| C-15 | 24.5 | Negative | CH₂ | Piperidine C5, furthest from the nitrogen. |
| C-14, C-16 | 26.3 | Negative | CH₂ | Piperidine C4 and C6 carbons. |
| C-13, C-17 | 54.1 | Negative | CH₂ | Piperidine carbons adjacent to nitrogen (C3, C7), shifted downfield. |
| C-3 | 38.0 | Negative | CH₂ | Benzylic CH₂ carbon. |
| C-2 | 68.0 | Positive | CH | Chiral methine carbon, significantly deshielded by adjacent N and C=O groups. |
| C-5, C-9 | 128.5 | Positive | CH | Ortho carbons of the phenyl ring. |
| C-6, C-8 | 128.8 | Positive | CH | Meta carbons of the phenyl ring. |
| C-7 | 126.5 | Positive | CH | Para carbon of the phenyl ring. |
| C-4 | 139.0 | Absent | Cq | Quaternary ipso-carbon of the phenyl ring. |
| C-1 (C=O) | 173.0 | Absent | Cq | Ester carbonyl carbon, characteristic downfield shift. |
Table 2: Assignment of signals in the ¹³C and DEPT-135 NMR spectra.
2D NMR Analysis: Confirming Connectivity
While 1D spectra provide the fundamental pieces, 2D correlation experiments are required to assemble them into the final structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
A strong cross-peak between the triplet at 1.15 ppm (H-12) and the quartet at 4.08 ppm (H-11) definitively confirms the ethyl ester fragment.
-
Correlations between the chiral methine proton (H-2) at 3.65 ppm and the diastereotopic benzyl protons (H-3) at 2.95/3.15 ppm establish the C2-C3 bond .
-
A complex network of correlations in the 1.55 ppm and 2.60 ppm regions confirms the connectivities within the piperidine ring .
-
-
HSQC (Heteronuclear Single Quantum Correlation): This experiment maps each proton signal directly to the carbon it is attached to.
-
This allows for the unambiguous assignment of every protonated carbon in Table 2 by correlating the assigned proton signals from Table 1. For example, the signal at δH = 4.08 ppm correlates to the signal at δC = 60.5 ppm, confirming the assignment of C-11.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.[1]
Diagram 3: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming the molecular backbone.
-
Key HMBC Insights:
-
Ester Linkage: The ethyl protons H-11 (δ 4.08) show a ³J correlation to the carbonyl carbon C-1 (δ 173.0), confirming the ethyl group is part of the ester, not an ether.
-
Backbone Assembly: The chiral proton H-2 (δ 3.65) correlates to the carbonyl C-1 (²J), the ipso-phenyl carbon C-4 (³J), and the piperidine carbons C-13/C-17 (³J). This single proton's correlations link all three major fragments—the ester, the phenyl group, and the piperidine ring—to the central chiral carbon.
-
Piperidine to Backbone: The piperidine protons H-13/H-17 (δ 2.60) show a crucial ³J correlation back to the chiral carbon C-2 (δ 68.0), confirming the point of attachment.
-
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, underpinned by a robust sample preparation protocol, enables the complete and unambiguous structural determination of this compound. By logically progressing from simple ¹H NMR pattern recognition to advanced 2D correlation experiments like HMBC, every atom's position and connectivity within the molecule can be confidently assigned. This comprehensive approach exemplifies the power of modern NMR as an indispensable tool in chemical research and drug development, ensuring the absolute structural integrity of synthesized compounds.
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Advanced Organic Chemistry. (n.d.). Organic Structure Determination Using 2D Nmr Spectroscopy A Problem Based Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
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Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Singh, A., & Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. OMICS International. Retrieved from [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. Retrieved from [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Millersville University. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Mass spectrometry fragmentation of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
An Application Note on the Mass Spectrometric Analysis of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation analysis of this compound, a compound of interest in synthetic chemistry and drug development scaffolds. Lacking direct literature on its specific fragmentation, this guide synthesizes foundational principles of mass spectrometry from analogous structures, including piperidine alkaloids and N-substituted α-amino esters, to predict and interpret its fragmentation patterns under both Electrospray Ionization (ESI) and Electron Ionization (EI).[1][2] We present detailed, replicable protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, propose key fragmentation pathways, and identify characteristic product ions. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization of novel piperidine-containing compounds.
Introduction and Scientific Context
This compound is a tertiary amine and an ethyl ester derivative of 3-phenylpropanoic acid. The piperidine moiety is a common heterocyclic scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and natural products. Mass spectrometry is an indispensable tool for the structural elucidation of such molecules, providing critical information on molecular weight and fragmentation patterns that reveal the underlying chemical structure.
The analysis of this compound presents a unique combination of fragmentation drivers: the basic piperidine nitrogen, which is a prime site for protonation in ESI; the ester group, which can undergo characteristic rearrangements and cleavages; and the alkyl-aryl backbone. Understanding how these functional groups interact and direct fragmentation under different ionization conditions is paramount for unambiguous identification and characterization. This note will detail the expected fragmentation behavior, drawing parallels from established mechanisms like α-cleavage in amines and rearrangements in esters.[3][4]
Chemical Structure and Properties
To ground our analysis, we first consider the fundamental properties of the target molecule.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Monoisotopic Mass | 261.1729 Da |
| Molecular Weight | 261.36 g/mol |
| Basic Center | Piperidine Nitrogen |
| Key Functional Groups | Tertiary Amine (Piperidine), Ethyl Ester, Phenyl Ring |
Structure:
Experimental Design and Protocols
The choice between LC-MS and GC-MS depends on the analyte's volatility and thermal stability. Given the structure, the compound should be amenable to both techniques, which provide complementary fragmentation data. ESI (typically coupled with LC) generates even-electron protonated molecules ([M+H]⁺), while EI (used in GC-MS) produces odd-electron radical cations (M⁺•), leading to different and often complementary fragmentation pathways.[5]
Protocol 1: LC-MS/MS Analysis
This protocol is designed for high-sensitivity analysis and characterization of the protonated molecule.
Rationale: ESI in positive ion mode is selected because the piperidine nitrogen is highly basic and will readily accept a proton, forming a stable [M+H]⁺ ion for MS/MS analysis. Reversed-phase chromatography is ideal for separating the compound from potential impurities.[6]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures the analyte is protonated prior to injection.
-
Chromatographic Separation:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr at 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Tandem MS): Select the [M+H]⁺ precursor ion (predicted m/z 262.18) for Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a stepped collision energy ramp (e.g., 10-40 eV) to observe both low-energy and high-energy fragments.
-
Protocol 2: GC-MS Analysis
This protocol is suited for analyzing the compound's fragmentation under electron ionization, providing classic, library-searchable spectra.
Rationale: EI provides high-energy, reproducible fragmentation that is highly informative about the core structure. It is particularly effective at inducing cleavages in the carbon skeleton.[7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Gas Chromatography:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[7]
-
Injection: 1 µL in splitless mode.
-
-
Mass Spectrometry:
-
Instrument: Single Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Predicted Fragmentation Pathways and Interpretation
The fragmentation of this compound is dictated by the interplay of its functional groups. The most labile bonds are adjacent to the nitrogen atom and the carbonyl group.
ESI Fragmentation (from [M+H]⁺)
In ESI, protonation occurs at the most basic site, the piperidine nitrogen. This localizes the positive charge and directs subsequent fragmentation.
Key Predicted ESI Fragments:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment | Fragmentation Pathway |
| 262.18 ([M+H]⁺) | 170.12 | C₅H₉N (Piperidine) | Ethyl 2-phenylacrylate ion | Cleavage of C-N bond |
| 262.18 ([M+H]⁺) | 128.11 | C₈H₈O₂ (Ethyl Phenylacetate) | Piperidinium-ethylidene ion | α-cleavage, C-C bond scission |
| 262.18 ([M+H]⁺) | 84.08 | C₁₁H₁₅O₂ (Ethyl 3-phenylprop-2-enoate) | Piperidinium ion | Cleavage of N-C bond |
Dominant Pathway: α-Cleavage The most characteristic fragmentation for protonated tertiary amines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen.[3] This process is charge-driven and results in the formation of a highly stable iminium ion. For this molecule, cleavage of the C-C bond between the chiral center and the benzyl group is expected to be a major pathway, leading to the fragment at m/z 128.11 .
EI Fragmentation (from M⁺•)
EI creates a radical cation, M⁺•, where the initial ionization can occur at the lone pair electrons of the nitrogen or oxygen atoms. This initiates radical-driven fragmentation cascades.
Key Predicted EI Fragments:
| Molecular Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment | Fragmentation Pathway |
| 261.17 (M⁺•) | 216.14 | •OC₂H₅ (Ethoxy radical) | Acylium ion | Cleavage adjacent to carbonyl |
| 261.17 (M⁺•) | 170.12 | •C₅H₁₀N (Piperidinyl radical) | Ethyl 2-phenylacrylate radical cation | C-N bond cleavage |
| 261.17 (M⁺•) | 128.11 | •C₈H₈O₂ (Ethyl Phenylacetate radical) | Piperidinium-ethylidene ion | α-cleavage |
| 261.17 (M⁺•) | 84.08 | C₁₁H₁₃O₂• | Piperidinium ion radical | α-cleavage |
Dominant Pathway: α-Cleavage at Nitrogen Similar to ESI, α-cleavage is a dominant pathway in EI for amines. The loss of the largest alkyl substituent at the α-carbon is typically favored. Here, the loss of the benzyl group (C₇H₇•) or the entire ester-containing sidechain can lead to characteristic piperidine-related fragments. The most prominent fragment is often the one resulting from the cleavage of the C-N bond, leading to the formation of a stable piperidinium ion at m/z 84.08 .[8][9]
Integrated Analytical Workflow
A robust characterization of this compound involves a systematic workflow from sample preparation to final data interpretation.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by pathways initiated at the piperidine nitrogen. Under ESI conditions, charge-directed α-cleavage of the protonated molecule is expected to yield a stable iminium ion at m/z 128.11. Under EI conditions, radical-induced α-cleavage is also prominent, with the formation of the piperidinium ion at m/z 84.08 being a key diagnostic fragment. By employing the complementary LC-MS and GC-MS protocols outlined in this note, researchers can confidently identify and structurally characterize this compound and its analogs. The predictive framework provided serves as a robust starting point for interpreting experimental data for novel piperidine-containing molecules in pharmaceutical and chemical research.
References
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In vitro assay development for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate activity
Topic: In Vitro Assay Development for Characterizing the Biological Activity of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, a synthetic compound with structural motifs suggestive of neurological activity[1]. Given its chemical structure, which incorporates both phenyl and piperidine rings, a rational starting point for investigation is its potential interaction with key central nervous system targets. This guide outlines a tiered assay cascade designed to efficiently identify its primary biological target, elucidate its mechanism of action, and assess its specificity and potential for off-target effects. The protocols herein are designed as self-validating systems, incorporating essential controls and orthogonal assays to ensure data integrity and reproducibility, adhering to best practices in drug discovery[2][3]. We will detail protocols for primary target binding, secondary functional assays, enzyme inhibition, and crucial cytotoxicity assessments.
Rationale and Strategic Overview
The molecular architecture of this compound suggests a high probability of interaction with proteins involved in neurotransmission. Specifically, the structure shares features with known ligands of monoamine transporters (MATs), G-protein coupled receptors (GPCRs), and enzymes that metabolize neurotransmitters.
-
Monoamine Transporters (DAT, NET, SERT): These transporters are critical for regulating synaptic concentrations of dopamine, norepinephrine, and serotonin, and are primary targets for many psychoactive drugs[4]. The compound's structure is amenable to fitting within the binding pockets of these SLC6 family transporters.
-
Monoamine Oxidase (MAO): As a key enzyme in the degradation of monoamine neurotransmitters, inhibition of MAO-A or MAO-B is a validated therapeutic strategy for depression and neurodegenerative diseases, respectively[5][6].
-
G-Protein Coupled Receptors (GPCRs): This vast family of receptors represents a significant portion of the druggable genome and is implicated in nearly every physiological process[7]. Screening against a representative GPCR, such as one modulating cAMP, provides insight into potential on- or off-target signaling activity[8][9].
To address these possibilities, we propose a systematic assay cascade. This strategy prioritizes high-throughput, target-binding assays to first identify potential interactions, followed by more complex functional assays to confirm activity and determine the mechanism of action.
Figure 1: Proposed assay cascade for characterizing this compound.
Tier 1: Primary Screening - Target Binding Affinity
The initial step is to determine if the compound physically interacts with the hypothesized primary targets: the monoamine transporters. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor[10].
Protocol 2.1: Competitive Radioligand Binding Assay for DAT, NET, and SERT
Principle: This assay measures the ability of the test compound to displace a specific, high-affinity radioligand from the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter. The output is an IC50 value, which can be converted to an inhibition constant (Ki)[10].
Figure 2: Principle of competitive radioligand binding assay.
Materials:
-
Membrane Preparations: Commercially available cell membranes expressing human recombinant DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]-WIN 35,428 or a similar high-affinity ligand[4].
-
For NET: [³H]-Nisoxetine.
-
For SERT: [³H]-Citalopram.
-
-
Non-specific Binding Control: A known, non-radioactive ligand for each transporter at a high concentration (e.g., 10 µM Nomifensine for DAT)[4].
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well Plates: Standard assay plates.
-
Filter Mats: GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Step-by-Step Protocol: [11]
-
Prepare Compound Dilutions: Perform a serial dilution of the test compound in assay buffer. A typical starting range is from 100 µM down to 10 pM.
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding Wells: 50 µL Radioligand + 50 µL Assay Buffer + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB) Wells: 50 µL Radioligand + 50 µL Non-specific Control Ligand + 150 µL Membrane Preparation.
-
Test Compound Wells: 50 µL Radioligand + 50 µL Test Compound Dilution + 150 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at room temperature (or specified temperature for the target, e.g., 4°C[4]) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well onto the pre-soaked GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mat completely. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for each test compound concentration: % Inhibition = (1 - (Specific Binding_Compound / Specific Binding_Control)) * 100.
-
Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Tier 2: Functional & Mechanistic Assays
If a binding hit is identified (e.g., Ki < 10 µM), the next step is to determine if this binding translates into functional activity.
Protocol 3.1: Fluorescent Substrate Uptake Assay
Principle: This cell-based assay directly measures the function of monoamine transporters. Cells expressing the transporter of interest take up a fluorescent substrate that mimics endogenous neurotransmitters. An inhibitor will block this uptake, resulting in a reduced intracellular fluorescence signal[12][13]. This provides a more physiologically relevant measure of compound potency compared to membrane-based binding assays[14].
Figure 3: Principle of the fluorescent substrate uptake assay.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Fluorescent Substrate Kit: Commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, which contains a fluorescent substrate and a masking dye to quench extracellular fluorescence[13].
-
Positive Controls: Known inhibitors for each transporter (e.g., Nomifensine for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as specified by the kit.
-
96-well or 384-well Plates: Black, clear-bottom plates suitable for fluorescence reading.
-
Fluorescence Plate Reader: Capable of bottom-reading with appropriate excitation/emission filters.
Step-by-Step Protocol: [14]
-
Cell Plating: Seed the transporter-expressing cells into the 96-well plates at an optimized density and allow them to adhere overnight.
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive controls in assay buffer. Reconstitute the fluorescent substrate and masking dye mix as per the manufacturer's instructions.
-
Compound Addition: Remove the cell culture medium and wash the cells once with assay buffer. Add the diluted test compounds and controls to the respective wells.
-
Initiate Uptake: Add the fluorescent substrate/masking dye solution to all wells.
-
Kinetic Reading: Immediately place the plate into the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of fluorescence increase (slope of the kinetic curve).
-
Normalize the data, setting the rate in the absence of inhibitor as 100% activity and the rate in the presence of a saturating concentration of a known inhibitor as 0% activity.
-
Plot the normalized rate versus log[Test Compound] and fit the data to determine the IC50 value.
-
Protocol 3.2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
Principle: This assay measures the activity of MAO enzymes by monitoring the production of a detectable product from a specific substrate. The test compound's ability to inhibit this reaction is quantified. Commercial kits often use a substrate that, upon oxidation by MAO, generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a colorimetric or fluorescent signal[15].
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Kit: A commercial kit such as the OxiSelect™ Monoamine Oxidase Assay Kit (Cell Biolabs) or MAO-Glo™ (Promega)[15][16]. These kits typically include substrates (e.g., kynuramine), a detection probe, and HRP.
-
Positive Controls: Clorgyline (MAO-A specific inhibitor) and Pargyline or Selegiline (MAO-B specific inhibitors)[15][17].
-
96-well Plates and a corresponding plate reader (absorbance or fluorescence).
Step-by-Step Protocol: [5][15]
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive controls.
-
Pre-incubation: In separate wells for MAO-A and MAO-B, add the enzyme and the test compound dilutions. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate and detection mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure Signal: Stop the reaction (if necessary, as per kit instructions) and measure the absorbance or fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the data and determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
-
Protocol 3.3: GPCR Functional Assay (cAMP Measurement)
Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. This assay measures changes in intracellular cAMP levels in response to the test compound, indicating agonist or antagonist activity at a GPCR target[8][9].
Materials:
-
Cell Line: A cell line stably expressing a representative Gs or Gi-coupled receptor (e.g., HEK293 cells with the β2-adrenergic receptor for Gs).
-
cAMP Assay Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Controls: A known agonist (e.g., Isoproterenol for β2-AR) and antagonist for the target receptor.
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays.
Step-by-Step Protocol: [18][19]
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow overnight.
-
Compound Addition: Add serial dilutions of the test compound.
-
Agonist Mode: Add only the test compound.
-
Antagonist Mode: Pre-incubate with the test compound, then add a known agonist at its EC80 concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the assay kit manufacturer's protocol.
-
Read Plate: Measure the signal (e.g., HTRF ratio) on a compatible plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot cAMP concentration versus log[Test Compound] to determine EC50 (for agonists) or IC50 (for antagonists).
-
Tier 3: Safety & Validation
A critical control for any cell-based assay is to ensure that the observed effects are not due to general cytotoxicity.[20]
Protocol 4.1: Resazurin-Based Cell Viability Assay
Principle: This is a simple and robust colorimetric assay to measure cell health. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in signal indicates a loss of cell viability[21].
Materials:
-
Cell Line: The same cell lines used in the functional assays.
-
Resazurin Sodium Salt Solution: (e.g., AlamarBlue™).
-
Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., digitonin or doxorubicin).
-
96-well Plates and a fluorescence/absorbance plate reader.
Step-by-Step Protocol: [21][22]
-
Cell Plating & Treatment: Plate cells and treat them with the same concentrations of the test compound used in the functional assays. Incubate for a relevant duration (e.g., 24 hours).
-
Add Resazurin: Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure Signal: Measure the fluorescence or absorbance at the appropriate wavelengths.
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot percent viability versus log[Test Compound] to determine the CC50 (cytotoxic concentration 50%).
-
Interpretation: If the CC50 is close to the functional IC50/EC50 values, the results of the functional assays may be confounded by cytotoxicity. A therapeutic window is desirable, where functional potency is at least 10-fold lower than cytotoxic concentrations.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different assays.
Table 1: Example Summary of In Vitro Profiling Data
| Assay Type | Target | Parameter | Result (µM) |
| Binding Affinity | DAT | Ki | 0.15 |
| NET | Ki | 1.2 | |
| SERT | Ki | > 20 | |
| Functional Activity | DAT | IC50 | 0.25 |
| NET | IC50 | 1.8 | |
| SERT | IC50 | > 30 | |
| Enzyme Inhibition | MAO-A | IC50 | > 50 |
| MAO-B | IC50 | 15.5 | |
| Cellular Health | HEK293 | CC50 | > 50 |
Interpretation of Example Data: The hypothetical data above would suggest that this compound is a potent and selective dopamine transporter (DAT) inhibitor, with weaker activity at the norepinephrine transporter (NET) and no significant activity at the serotonin transporter (SERT). The functional uptake data corroborates the binding affinity data. The compound shows weak inhibition of MAO-B and is not cytotoxic at the concentrations where it is functionally active, indicating a good preliminary safety and specificity profile.
Conclusion
This application note provides a structured, multi-tiered approach to characterize the in vitro pharmacology of this compound. By systematically progressing from high-affinity binding assays to functional, mechanistic, and safety assessments, researchers can build a comprehensive profile of the compound's activity. This logical workflow ensures that resources are used efficiently while generating robust, interpretable, and trustworthy data essential for advancing a compound in the drug discovery pipeline[3][23]. Each protocol is designed with industry-standard controls and validation steps, providing a solid foundation for subsequent preclinical development.
References
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Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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ResearchGate. (n.d.). GPCR functional assays. [Diagram]. Retrieved from [Link]
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Gimenez, L. E., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]
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Kepp, O., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]
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ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. [Diagram]. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Daws, L. C., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods. Retrieved from [Link]
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Stößel, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]
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Stößel, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
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Columbia Technology Ventures. (n.d.). Fluorescent substrates for imaging neurotransmission. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]
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Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Retrieved from [Link]
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Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]
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Holliday, N. D. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
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Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. [PDF]. Retrieved from [Link]
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Uddin, M. J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Retrieved from [Link]
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de Souza, T. B., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Cell-Based Cytotoxicity Profiling of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and toxicological safety assessment.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust, multi-parametric cell-based assay strategy to characterize the cytotoxicity of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate. The piperidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities, including potent cytotoxicity against cancer cell lines.[3][4][5] Given that this compound serves as an intermediate in the synthesis of potential analgesics and anticonvulsants, a thorough understanding of its cellular impact is imperative.[6] This guide moves beyond single-endpoint analyses, detailing an integrated approach that interrogates metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the induction of programmed cell death (Caspase-3/7 assay). By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this note equips researchers to generate a comprehensive and reliable cytotoxic profile of this, and other, novel chemical entities.
The Strategic Imperative: Foundational Experimental Design
A successful cytotoxicity study is built upon a foundation of thoughtful experimental design. The choices made before the first pipette touches a plate dictate the quality and relevance of the resulting data.
Causality of Cell Line Selection
The selection of a cellular model is the most critical initial step. The chosen cell line must be appropriate for the research question.[7][8] A compound's cytotoxicity can be highly cell-type specific. Therefore, a panel of cell lines is recommended to build a comprehensive profile.[9]
-
Relevance to Application: Consider the intended therapeutic application of the compound. For a general toxicity screen, a standard, well-characterized cell line is often used.[10] For assessing potential as an anti-cancer agent, a panel of cancer cell lines from different tissue origins is necessary.[4]
-
Origin and Phenotype: Use cell lines from different tissue origins (e.g., liver, kidney, neuronal) to identify potential organ-specific toxicity. Human-derived cell lines are generally preferred for clinical relevance.
-
Authentication and Purity: Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ) to ensure proper identification and authentication.[8] Regularly test cultures for mycoplasma contamination, which can significantly alter cellular responses.[8]
Table 1: Recommended Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Type | Tissue of Origin | Rationale for Inclusion |
| HEK293 | Human Embryonic Kidney | Kidney | A robust, commonly used cell line for baseline toxicity assessment. |
| HepG2 | Human Hepatocellular Carcinoma | Liver | Essential for evaluating potential hepatotoxicity, as the liver is a primary site of drug metabolism.[11] |
| MCF-7 | Human Breast Adenocarcinoma | Breast | A representative cancer cell line to screen for potential anti-proliferative or cytotoxic effects in an oncology context.[5] |
| SH-SY5Y | Human Neuroblastoma | Bone Marrow (Neuroblast) | Relevant for a compound with potential neurological applications to assess for neurotoxicity. |
A Multi-Parametric Assay Approach
Relying on a single cytotoxicity assay can be misleading.[12] A robust assessment requires measuring multiple endpoints to understand the mechanism of cell death.[13][14] We will focus on a triad of assays that provide a holistic view of cellular health.
-
Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. A decrease in this activity is an early indicator of cellular dysfunction.[15]
-
Membrane Integrity (LDH Assay): Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[16][17]
-
Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of executioner caspases 3 and 7, key proteases that are activated during the final stages of programmed cell death (apoptosis).[18][19]
Diagram 1: Overall Experimental Workflow
Caption: High-level workflow for cytotoxicity profiling.
Detailed Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls. For all experiments, prepare a vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at the highest concentration used) and an untreated control (cells in media only).
Protocol 1: MTT Assay for Metabolic Viability
This assay provides a colorimetric readout of the metabolic activity of a cell population, which is proportional to the number of viable cells.[20] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT into a purple formazan product.[21]
Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[15][22]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[21]
-
96-well flat-bottom sterile culture plates.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[23][24]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[22][24]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[23][24]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT Solubilization Solution to each well.[21]
-
Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[21] Measure the absorbance at 570 nm (with an optional reference wavelength of 620 nm) using a microplate reader.[21][22]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[25] The released LDH catalyzes a reaction that results in a colored formazan product, which is proportional to the level of cytotoxicity.[16]
Materials and Reagents:
-
Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution). Follow the manufacturer's specific instructions for reagent preparation.
-
Lysis Buffer (often 10X, provided with the kit) to generate a maximum LDH release control.
-
96-well flat-bottom sterile culture plates.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Ensure triplicate wells are prepared for each condition, including an untreated control and a maximum LDH release control.
-
Maximum LDH Release Control: 45 minutes before the end of the treatment period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[26]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.[26]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[26]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[26]
-
Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) within 1 hour.[26]
Protocol 3: Luminescent Caspase-3/7 Assay for Apoptosis
This homogeneous "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate containing the DEVD peptide sequence.[18] Cleavage of this substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[18]
Materials and Reagents:
-
Commercially available luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements.
-
Positive control for apoptosis induction (e.g., Staurosporine).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using white-walled plates. Include a positive control for apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Diagram 2: Apoptotic Caspase-3/7 Activation Pathway
Caption: Simplified pathway of Caspase-3/7 assay activation.
Data Analysis and Interpretation
Calculations
-
MTT Assay - % Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
-
-
LDH Assay - % Cytotoxicity:
-
First, subtract the background (culture medium) absorbance from all values.
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous_Release) / (Abs_Maximum_Release - Abs_Spontaneous_Release)] * 100
-
Spontaneous Release is the untreated control. Maximum Release is the lysis buffer control.
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle_Control)
-
Data Presentation and Interpretation
Plot the calculated percentages or fold changes against the log concentration of the compound to generate dose-response curves. From these curves, calculate the IC50 (for MTT) or EC50 (for LDH/Caspase) values, which represent the concentration of the compound that elicits a 50% response.
Table 2: Hypothetical Cytotoxicity Data for this compound on HepG2 Cells (48h)
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Fold Induction |
| 0 (Vehicle) | 100 ± 4.5 | 3.1 ± 1.2 | 1.0 ± 0.1 |
| 1 | 98 ± 5.1 | 4.5 ± 1.5 | 1.2 ± 0.2 |
| 5 | 85 ± 6.2 | 10.2 ± 2.1 | 2.5 ± 0.4 |
| 10 | 52 ± 4.8 | 25.7 ± 3.3 | 5.8 ± 0.7 |
| 25 | 21 ± 3.9 | 65.4 ± 5.1 | 4.1 ± 0.5 |
| 50 | 8 ± 2.1 | 88.9 ± 4.7 | 2.3 ± 0.3 |
| IC50 / EC50 | ~10.5 µM | ~18.2 µM | ~8.9 µM |
Diagram 3: Interpreting Multi-Parametric Cytotoxicity Data
Caption: Decision tree for mechanistic interpretation of results.
From the hypothetical data, the decrease in viability (MTT) correlates with a strong induction of Caspase-3/7 activity at lower concentrations, suggesting apoptosis is the primary mechanism of cell death. The subsequent increase in LDH release at higher concentrations likely indicates secondary necrosis following the apoptotic process.
Conclusion
This application note outlines a comprehensive, multi-parametric strategy for evaluating the cytotoxicity of this compound. By integrating assays for metabolic activity, membrane integrity, and apoptosis, researchers can move beyond a simple "toxic" or "non-toxic" label to a more nuanced understanding of a compound's mechanism of action at the cellular level. This robust approach provides the high-quality, reproducible data necessary to make informed decisions in drug development and chemical safety assessment.
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
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How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2018). PLoS ONE. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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-
Understanding Cytotoxicity. (2024). Virology Research Services. [Link]
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Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020). ResearchGate. [Link]
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014). ResearchGate. [Link]
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Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
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-
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-
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Using Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate as a chemical probe
An Application Guide for the Characterization of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate as a Chemical Probe for Monoamine Transporters
Senior Application Scientist Note: This document outlines a comprehensive strategy for the evaluation of this compound, a compound with limited characterization in the public domain. The proposed applications are based on a structural analysis and its resemblance to known neuroactive scaffolds. The protocols provided herein are designed to serve as a rigorous framework for researchers to systematically investigate its biological activity and validate its potential as a selective chemical probe.
Introduction: Rationale for Investigation
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with key neurological targets.[1][2][3] this compound incorporates this piperidine ring, along with a phenyl group and a tertiary amine, features common to a class of compounds that interact with monoamine transporters.[4][5][6] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the targets of numerous therapeutics and research compounds.
Given its structural features, we hypothesize that this compound may function as a modulator of monoamine transporter activity. This guide provides a systematic workflow to test this hypothesis, detailing the necessary in vitro and cell-based assays to determine the compound's potency, selectivity, and mechanism of action, thereby establishing its utility as a potential chemical probe.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₂₃NO₂
-
Molecular Weight: 261.36 g/mol
-
CAS Number: 122806-10-4[7]
-
Appearance: As specified by supplier, typically a solid or oil.
-
Storage: Store at room temperature.[7]
Proposed (Hypothetical) Mechanism of Action
Based on established pharmacophore models for DAT inhibitors, we propose a hypothetical binding mode for this compound within the S1 central binding pocket of the dopamine transporter.[8][9] Key interactions are predicted to include:
-
Ionic Interaction: The protonated tertiary amine of the piperidine ring forms a critical ionic bond with the carboxylate side chain of Aspartate 79 (Asp79) in transmembrane domain 1 (TM1) of DAT.
-
Hydrophobic Interactions: The phenyl ring is positioned to engage in hydrophobic or π-π stacking interactions with aromatic residues within the binding pocket, such as Phenylalanine 319 (Phe319) in TM6.
This binding orientation would sterically occlude the substrate binding site, thereby inhibiting dopamine reuptake. The following protocols are designed to experimentally validate this hypothesis.
Caption: Hypothetical binding mode of the probe in the DAT S1 pocket.
Experimental Workflow for Chemical Probe Validation
The validation of a novel compound as a chemical probe requires a multi-step, hierarchical approach to demonstrate potency, selectivity, and on-target cellular activity.[10][11] The following workflow is designed to systematically characterize this compound.
Caption: Recommended workflow for validating the chemical probe.
Detailed Experimental Protocols
Protocol 1: Monoamine Transporter Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human DAT, NET, and SERT.
Methodology: This competitive binding assay measures the ability of the test compound to displace a specific high-affinity radioligand from its target transporter.[12][13]
Materials:
-
Membranes: Commercially available or prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.[14]
-
Radioligands:
-
hDAT: [³H]WIN 35,428 (or [¹²⁵I]RTI-55)
-
hNET: [³H]Nisoxetine
-
hSERT: [³H]Citalopram
-
-
Non-specific Ligands:
-
hDAT: 10 µM Cocaine or 10 µM GBR-12909
-
hNET: 10 µM Desipramine
-
hSERT: 10 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound (e.g., from 100 µM to 10 pM) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, combine in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and cell membranes.
-
Non-specific Binding: Non-specific ligand, radioligand, and cell membranes.
-
Competition: Test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[14]
-
Quantification: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Synaptosome Neurotransmitter Uptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into presynaptic terminals.
Methodology: This assay uses synaptosomes, which are resealed nerve terminals isolated from brain tissue, providing a physiologically relevant system to measure transporter function.[15][16][17][18]
Materials:
-
Tissue: Freshly dissected mouse or rat brain regions (striatum for DAT, cortex/hippocampus for NET and SERT).
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 124 mM NaCl, 1.8 mM KCl, 1.24 mM KH₂PO₄, 1.4 mM MgSO₄, 2.5 mM CaCl₂, 26 mM NaHCO₃, 10 mM Glucose, pH 7.4.
-
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Inhibitors: As in Protocol 1 for defining non-specific uptake.
-
Instrumentation: Dounce homogenizer, refrigerated centrifuge, liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: a. Homogenize brain tissue in ice-cold Homogenization Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Collect the supernatant and centrifuge at 16,000 x g for 20 min at 4°C. d. Resuspend the resulting pellet (the crude synaptosome fraction) in KRH buffer.[18][19]
-
Uptake Assay: a. Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C. b. Initiate uptake by adding the respective [³H]-neurotransmitter (at a final concentration near its Kₘ). c. Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake. d. Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes as described in Protocol 1.
Data Analysis:
-
Determine specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression.
Protocol 3: Cellular Cytotoxicity Assay (MTT Method)
Objective: To determine the concentration range of the test compound that does not induce cell death, establishing a safe window for subsequent cell-based assays.
Methodology: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[20][21]
Materials:
-
Cell Line: A relevant cell line, such as HEK293 or SH-SY5Y cells.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
Instrumentation: 96-well plate reader (absorbance).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a relevant time period (e.g., 24-48 hours). Include vehicle-only (negative) and a known toxin (positive) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the Solubilization Solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm.
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control cells (representing 100% viability).
-
Plot cell viability (%) against the log concentration of the test compound to determine the CC₅₀ (cytotoxic concentration 50%).
-
For subsequent cellular assays, use the compound at concentrations at least 10-fold below its CC₅₀.
Data Interpretation and Probe Validation Criteria
The ultimate goal is to determine if this compound meets the stringent criteria for a high-quality chemical probe.[11][22][23]
| Parameter | Criteria for a High-Quality Probe | Interpretation |
| Potency | IC₅₀ or Kᵢ < 100 nM on the primary target. | A lower value indicates higher affinity/potency. This ensures the probe can be used at low concentrations, minimizing off-target effects. |
| Selectivity | >30-fold selectivity against other related targets (e.g., DAT vs. SERT/NET). | The ratio of IC₅₀/Kᵢ values for off-targets versus the primary target should be greater than 30. This confirms the probe's specificity. |
| Cellular Activity | Cellular IC₅₀ < 1 µM with a clear on-target effect. | The probe must be cell-permeable and engage its target in a cellular context at a reasonable concentration. |
| Cytotoxicity | CC₅₀ > 10 µM (or at least 10-fold higher than the cellular IC₅₀). | Ensures that observed cellular phenotypes are due to target modulation, not general toxicity. |
Table 1. Target Data Summary (Hypothetical Data)
| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |
|---|---|---|
| hDAT | 55 | 85 |
| hNET | 1850 | 2500 |
| hSERT | >10,000 | >10,000 |
In this hypothetical example, the compound would be considered a potent and selective DAT inhibitor, suitable for further investigation as a chemical probe to study dopamine transporter biology.
Conclusion
This document provides a foundational framework for the systematic evaluation of this compound. By following these protocols, researchers can generate the robust biochemical and cellular data required to validate (or invalidate) its use as a chemical probe for monoamine transporters. Rigorous adherence to these validation principles is essential for generating reproducible and reliable biological insights.
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The Versatile Scaffold: Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in CNS Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents for central nervous system (CNS) disorders remains a paramount challenge. Among the myriad of molecular scaffolds explored, the piperidine ring stands out as a "privileged structure," consistently appearing in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to modulate physicochemical properties, such as lipophilicity and basicity, make it an invaluable component in the design of CNS-active compounds.[1][2] This application note delves into the synthesis, applications, and therapeutic potential of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a key intermediate that embodies the synergistic potential of the piperidine moiety and a phenylpropanoate backbone. This compound serves as a versatile building block for the development of novel analgesics, anticonvulsants, and other CNS-targeted therapeutics.[3] Its structural framework allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
The core structure of this compound presents multiple avenues for chemical elaboration, enabling the generation of diverse compound libraries for high-throughput screening. The strategic incorporation of this scaffold has led to the discovery of molecules with significant biological activity, highlighting its importance in contemporary drug discovery programs. This document will provide a comprehensive overview of its synthesis, potential mechanisms of action, and detailed protocols for its application in a research setting.
Medicinal Chemistry Applications & Rationale
The therapeutic potential of this compound and its derivatives stems from the well-established pharmacological importance of the piperidine nucleus.[1] This heterocyclic motif is a cornerstone in the design of drugs targeting a variety of CNS receptors and enzymes.
Analgesic Potential: Targeting Opioid Pathways
A significant body of research has focused on the development of piperidine-containing compounds as potent analgesics.[4] The structural similarities of certain piperidine derivatives to endogenous opioids allow them to interact with opioid receptors, primarily the mu-opioid receptor, to elicit pain relief. The analgesic effects of some piperidine-based compounds have been shown to be reversible by naloxone, an opioid antagonist, further implicating the involvement of the opioid system. The phenyl group in the propanoate backbone can also play a crucial role in receptor binding, potentially through hydrophobic interactions within the receptor's active site.
Anticonvulsant Activity: Modulating GABAergic Neurotransmission
Epilepsy and other seizure disorders are often characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain. The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, is a key target for anticonvulsant drugs. Piperidine derivatives have been investigated for their ability to modulate GABAergic pathways. For instance, the natural piperidine alkaloid, piperine, has demonstrated anticonvulsant effects that are believed to be mediated, in part, through the GABA-ergic system.[5] The structural features of this compound make it a promising starting point for the design of novel GABA receptor modulators.
Synthetic Protocol: The Mannich Reaction
The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (ethyl phenylacetate), an aldehyde (formaldehyde), and a secondary amine (piperidine).[6][7]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound via the Mannich reaction.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl phenylacetate
-
Paraformaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl phenylacetate (1 equivalent), paraformaldehyde (1.2 equivalents), and piperidine (1.1 equivalents) in absolute ethanol.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation Protocols
To assess the medicinal chemistry potential of derivatives of this compound, a series of in vitro and in vivo assays can be employed.
In Vivo Analgesic Activity: Tail-Flick Test
The tail-flick test is a standard method for evaluating centrally acting analgesics.
Protocol:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., morphine), and test groups receiving different doses of the synthesized compounds.
-
Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.).
-
Testing: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the tail of each mouse over a radiant heat source.
-
Measurement: Record the latency time for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Analysis: Analyze the data to determine the analgesic effect of the compounds compared to the controls.
In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is widely used to screen for potential anticonvulsant drugs.
Protocol:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into a control group (vehicle), a positive control group (e.g., diazepam), and test groups.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Seizures: After a set period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observation: Observe the animals for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.
-
Measurement: Record the latency to the first seizure and the duration of the seizures. Note the percentage of animals protected from seizures in each group.
-
Analysis: Compare the effects of the test compounds with the control groups to determine their anticonvulsant activity.
Data Presentation
| Compound ID | Modification on Scaffold | Target/Assay | IC₅₀/ED₅₀ (nM or mg/kg) | Reference |
| Parent Scaffold | This compound | - | - | - |
| Analog 1 | Example: 4-fluoro substitution on phenyl ring | Opioid Receptor Binding | Hypothetical Value | Hypothetical Ref. |
| Analog 2 | Example: N-benzyl piperidine | PTZ-induced Seizures | Hypothetical Value | Hypothetical Ref. |
| Analog 3 | Example: Amide instead of ester | Tail-Flick Test | Hypothetical Value | Hypothetical Ref. |
This table is a template for summarizing quantitative data from biological assays of synthesized analogs.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry for the development of novel CNS-active agents. Its straightforward synthesis via the Mannich reaction allows for the facile generation of a wide range of derivatives. The established role of the piperidine moiety in CNS-targeting drugs provides a strong rationale for its use in the design of new analgesics and anticonvulsants. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of novel compounds based on this promising scaffold. Future research in this area should focus on exploring the structure-activity relationships of various substituted analogs to optimize their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying new clinical candidates for the treatment of CNS disorders.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
-
Neurobiology of piperidine: its relevance to CNS function. PubMed.
-
Methylphenidate. Wikipedia.
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. ResearchGate.
-
Analgesic activity of alkyl piperidine derivatives.
-
Synthetic applications of biologically important Mannich bases: An updated review.
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
-
The analgesic and anticonvulsant effects of piperine in mice. PubMed.
-
The preparation of some piperidine derivatives by the Mannich reaction. PubMed.
-
A study of the mannich reaction. Brunel University Research Archive.
-
Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N -phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and –butanamides. ResearchGate.
-
Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
-
Mannich bases in medicinal chemistry and drug design. PMC.
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
-
WO 2014/188453 A2. Googleapis.com.
-
Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain. PubMed.
-
ethyl 2-(2-oxo-1-azetidinyl)-3-phenylpropanoate - C14H17NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
-
Synthesis of ethyl 3-phenylpropionate. PrepChem.com.
-
Representative approaches on the synthesis of ethyl 3-phenylpropanoate. ResearchGate.
-
Ethyl3-phenyl-2-(piperidin-1-yl)propanoate. MySkinRecipes.
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
Synthesis of Ethyl 3-(1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate from N-Allyl-N′-benzylideneacetohydrazide and Ethyl 2-Bromo-2,2-difluoroacetate. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Document ID: TSC-CHEM-4821B
Last Updated: January 18, 2026
Welcome to the technical support guide for the synthesis of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning the synthesis of this important β-amino ester. As a key intermediate in the development of various pharmaceutical compounds, including potential central nervous system (CNS) drugs, a robust and reproducible synthesis is paramount.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: The Underlying Chemistry: The Mannich Reaction
The synthesis of this compound is classically achieved via a Mannich reaction . This powerful three-component condensation reaction involves an active hydrogen compound (ethyl phenylacetate), an aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3] Understanding the mechanism is critical for effective troubleshooting.
The reaction proceeds in two main stages:
-
Formation of the Iminium Ion: Piperidine reacts with formaldehyde to form a highly electrophilic Eschenmoser-type salt, the N,N-dimethylenepiperidinium ion. This is typically the rate-determining step.
-
Nucleophilic Attack: The enolate of ethyl phenylacetate, formed under the reaction conditions, acts as a nucleophile and attacks the iminium ion. This C-C bond-forming step yields the final β-amino ester product.
Reaction Mechanism Visualization
Caption: Figure 1: Mechanism of the Mannich Reaction.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?
This is a frequent issue often traced back to the formation and reactivity of the iminium ion.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Iminium Ion Formation | The reaction between the amine and formaldehyde to form the electrophilic iminium ion is crucial. Using an aqueous formaldehyde solution that has polymerized to paraformaldehyde can inhibit this step. Solution: Gently warm the formaldehyde solution before use or, for better control, use freshly prepared formaldehyde from paraformaldehyde depolymerization. Ensure your piperidine is pure and free of excess water. |
| Incorrect pH of the Medium | The Mannich reaction is pH-dependent.[4] The reaction requires a mildly acidic to neutral medium to facilitate iminium ion formation without excessively protonating the amine (making it non-nucleophilic) or inhibiting enolate formation. Solution: The reaction is often autocatalytic due to the formation of formic acid from formaldehyde. If the reaction is sluggish, a catalytic amount of a mild acid like acetic acid can be beneficial. Avoid strong acids or bases. |
| Inefficient Enolate Formation | Ethyl phenylacetate is not strongly acidic. Its deprotonation to the reactive enolate can be a limiting factor. Solution: While the basicity of piperidine is often sufficient, ensure the reaction temperature is adequate (reflux in a solvent like ethanol is common) to promote enolate formation. |
| Incorrect Stoichiometry | An excess of the enolizable component can sometimes lead to side reactions, while insufficient amine or aldehyde will naturally limit the yield. Solution: A common starting point is a 1:1.1:1.1 molar ratio of ethyl phenylacetate:piperidine:formaldehyde to ensure the active hydrogen compound is the limiting reagent. |
Question 2: My NMR spectrum is complex, showing significant side products. What are they and how can I avoid them?
Side product formation is a major challenge, primarily due to the high reactivity of the intermediates.
| Common Side Product | Formation Mechanism & Prevention Strategy |
| Bis-Aminomethylation Product | The product itself still contains an active hydrogen on the α-carbon. It can react with a second molecule of the iminium ion. This is especially problematic if excess amine and formaldehyde are used. Prevention: Use the active hydrogen compound (ethyl phenylacetate) as the limiting reagent. Employ slow, controlled addition of the pre-mixed amine and formaldehyde solution to the heated solution of ethyl phenylacetate. This maintains a low instantaneous concentration of the iminium ion. |
| Michael Addition Adduct | If the reaction is run under strongly basic conditions, piperidine can add to the ester of another molecule, though this is less common than bis-aminomethylation. Prevention: Avoid the use of strong, non-nucleophilic bases. The inherent basicity of piperidine is usually sufficient. |
| Formaldehyde Polymers | Formaldehyde can self-polymerize, especially in concentrated aqueous solutions, forming paraformaldehyde. Prevention: Use a fresh, high-quality formaldehyde solution. As mentioned, preparing monomeric formaldehyde from paraformaldehyde immediately before the reaction provides the most reactive species. |
General Troubleshooting Workflow
Caption: Figure 2: General Troubleshooting Workflow.
Question 3: I'm struggling to purify the final product. It's an oil and my column chromatography isn't giving clean separation.
Purifying β-amino esters can be challenging due to their basic nature and physical properties.
-
Expert Insight: The key is to leverage the basicity of the piperidine nitrogen. An acid-base workup is highly effective for removing non-basic impurities.
Recommended Purification Protocol:
-
Initial Quench: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). Your product, being a tertiary amine, will protonate and move into the aqueous layer. Most organic, non-basic impurities and unreacted ethyl phenylacetate will remain in the organic layer, which should be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). This deprotonates your product, causing it to separate, often as an oil.
-
Extraction: Extract the now-neutral product back into an organic solvent (3x with ethyl acetate).
-
Final Wash & Dry: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
For Column Chromatography: If further purification is needed, the basic nature of the product can cause streaking on standard silica gel.
-
Solution 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (e.g., Hexane:Ethyl Acetate:Triethylamine 90:9:1). This neutralizes the acidic sites on the silica.
-
Solution 2: Use neutral or basic alumina as the stationary phase instead of silica gel.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can you provide a reliable, step-by-step protocol for this synthesis?
A: Certainly. This protocol is a robust starting point for a lab-scale synthesis.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a well-ventilated fume hood, add piperidine (8.5 g, 0.1 mol) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add a 37% aqueous formaldehyde solution (8.1 g, 0.1 mol). Stir the mixture at 0-5 °C for 30 minutes.
-
Reaction Setup: In a separate, larger three-neck flask equipped with a reflux condenser and a dropping funnel, add ethyl phenylacetate (16.4 g, 0.1 mol) and absolute ethanol (100 mL).
-
Addition: Heat the ethyl phenylacetate solution to a gentle reflux. Add the pre-formed piperidine/formaldehyde mixture dropwise from the dropping funnel over 1 hour.
-
Reflux: After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a solvent system like 8:2 Hexane:Ethyl Acetate.[4]
-
Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Follow the detailed acid-base extraction procedure described in the "Troubleshooting Guide - Question 3".
-
Characterization: The final product should be a pale yellow oil. Confirm its identity and purity using:
-
¹H NMR (CDCl₃): Expect signals for the ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), the piperidine ring protons (~1.4-2.5 ppm), the benzylic CH₂ (~3.0-3.2 ppm), the α-CH (~3.5-3.7 ppm), and the phenyl protons (~7.2-7.4 ppm).
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₆H₂₃NO₂), which is 262.36 g/mol .
-
Q: What are the primary safety concerns for this reaction?
A: Adherence to safety protocols is non-negotiable.
-
Formaldehyde: Is a known carcinogen and toxicant. Always handle in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperidine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with care, avoiding skin and eye contact.
-
Solvents: Ethanol is flammable. Ensure no ignition sources are near the reaction setup.
Q: Are there alternative synthetic routes?
A: While the three-component Mannich reaction is the most direct, other methods exist. For instance, one could perform an alkylation of piperidine with ethyl 2-bromo-3-phenylpropanoate. However, this requires the synthesis of the α-halo ester, making the Mannich reaction more atom-economical and convergent. For asymmetric synthesis, organocatalytic enantioselective Mannich reactions have been developed for similar β-amino esters, which are crucial for producing specific stereoisomers for pharmaceutical applications.[5][6]
References
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. Organic Letters. [Link]
-
Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
-
Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition. [Link]
- [R,R]-methylphenidate intermediate and analogue thereof and their synthesis and application.
-
This compound. MySkinRecipes. [Link]
-
Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]
-
Synthetic route for ethylphenidate. ResearchGate. [Link]
-
Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. ResearchGate. [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. [Link]
-
SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Vidyapeeth. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
An In-Depth Technical Guide to the Purification of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Introduction: A Senior Application Scientist's Perspective
Welcome to the technical support center for the purification of this compound. As an important pharmaceutical intermediate, achieving high purity is not just a goal, but a necessity for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide is structured from field-proven experience to move beyond simple procedural lists. We will delve into the "why" behind each step, empowering you to troubleshoot effectively and adapt these strategies to your specific experimental context. The core challenge in purifying this molecule lies in its dual functionality: a basic tertiary amine (the piperidine moiety) and an ester group susceptible to hydrolysis.[3][4] Our strategies are designed to navigate this chemical landscape, ensuring the integrity of your compound.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section is designed to address the specific, practical challenges you may encounter during the purification process.
Q1: My product is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how do I fix it?
A1: This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel.[3]
-
The Underlying Chemistry: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the piperidine ring in your compound undergoes an acid-base interaction with these silanols. This strong, often irreversible, binding causes the product to "streak" down the column rather than eluting as a clean band, leading to poor separation from impurities and lower recovery.[3]
-
Immediate Solutions & Protocols:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. This base will interact with the acidic sites on the silica, preventing your product from binding strongly.
-
Recommended Modifier: Triethylamine (TEA) is the standard choice. Add 0.5-2% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.
-
Protocol Insight: Always perform a Thin Layer Chromatography (TLC) analysis first with the modified eluent to determine the optimal solvent ratio before committing to the full column.
-
-
Alternative Stationary Phases: If streaking persists, the issue may be too severe for simple mobile phase modification.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where the silica is pre-treated with aminopropyl groups. This neutralizes the acidic sites and provides a much better surface for purifying basic compounds.[3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral grade alumina to avoid the acidic interactions. You will need to re-optimize your solvent system as the polarity characteristics differ from silica.
-
-
| Parameter | Standard Silica Gel | Silica Gel + 1% TEA | Amine-Functionalized Silica |
| Interaction | Strong Acid-Base | Competitive Binding | Minimal |
| Elution Profile | Severe Streaking | Sharper Peaks | Symmetrical Peaks |
| Typical Eluent | Hexane/EtOAc | Hexane/EtOAc + 1% TEA | Hexane/EtOAc |
| Consideration | Poor for basic amines | Must remove TEA post-column | Higher cost |
Q2: My overall yield is significantly lower than expected after an acid-base extraction work-up. Where could my product have gone?
A2: Yield loss during liquid-liquid extraction is common and can be attributed to several factors, primarily chemical degradation or incomplete phase separation.
-
The Risk of Hydrolysis: The ethyl ester group is sensitive to hydrolysis, especially under strong basic conditions.[5] Using a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture can cleave the ester, converting your product into the corresponding carboxylic acid, which will then be lost to the aqueous layer.[4][5]
-
Emulsion Formation: The amphiphilic nature of your protonated product (a salt) can sometimes lead to the formation of emulsions at the interface between the organic and aqueous layers, trapping your product and making separation difficult.
-
Validated Protocol to Maximize Yield:
-
Use a Mild Base: For neutralization and washing, always use a weak inorganic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[4][6] It is basic enough to deprotonate any residual acid catalyst and partition acidic impurities into the aqueous layer but mild enough to not significantly hydrolyze the ester.
-
Control the pH: When extracting the free amine from its salt, it's crucial to control the pH. For amino acid esters, maintaining a pH between 7 and 8 during the extraction minimizes hydrolysis while ensuring the amine is in its free base form.[7][8]
-
Break Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
-
Back-Extraction: Always re-extract the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times to recover any dissolved product.
-
Q3: How can I effectively remove unreacted starting materials and other by-products?
A3: An acid-base extraction is the most powerful and scalable technique for this purpose, leveraging the different acid-base properties of your product and the likely impurities.[5][6]
-
Strategy Overview: This process selectively moves components between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution by changing the pH to ionize or neutralize them.
-
Step-by-Step Purification Workflow:
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable water-insoluble organic solvent (e.g., ethyl acetate).
-
Acid Wash (Removes Basic Impurities): Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated to form a hydrochloride salt and move into the aqueous layer. Any unreacted starting materials that are neutral or acidic will remain in the organic layer.
-
Isolate the Aqueous Layer: Separate the layers. The organic layer contains neutral/acidic impurities and can be discarded. Your product is now in the aqueous layer as a salt.
-
Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add a weak base (e.g., saturated NaHCO₃ solution) with stirring until the pH is ~8.[8] This deprotonates your product, converting it back to the free base which is soluble in organic solvents.
-
Final Extraction: Extract the now basic aqueous layer multiple times with fresh organic solvent.
-
Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure to yield the purified product.
-
Purification Workflow Diagrams
The following diagrams illustrate the decision-making process and the mechanism of the key purification techniques.
Caption: Decision workflow for selecting the primary purification strategy.
Caption: Visualization of the Acid-Base Extraction protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary, recommended purification strategies for this compound?
A1: The choice of strategy depends on the scale and impurity profile. For this specific molecule, a multi-step approach is often best.
-
Acid-Base Extraction: This should be your first step, especially after synthesis, to remove bulk impurities that have different acidity/basicity, such as unreacted starting materials or catalysts.[2][5] It is highly efficient and scalable.
-
Column Chromatography: This is used as a polishing step to remove structurally similar, non-ionic impurities that are not removed by extraction.[1][9] As discussed in the troubleshooting guide, care must be taken to use a suitable stationary phase or a modified eluent.
-
Recrystallization (of a salt): Since the free base is likely an oil, converting it to a salt (e.g., hydrochloride) can yield a crystalline solid that can be purified further by recrystallization.[4][8] This is an excellent method for achieving very high purity on a large scale.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm both the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. Integrating the ¹H NMR signals can provide a quantitative measure of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[9][10] A high-purity sample should show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of your product.[9]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., the ester carbonyl C=O stretch).
Q3: What are the optimal storage conditions for this compound?
A3: As a tertiary amine and an ester, the compound is susceptible to degradation over time.
-
Temperature: Store at a low temperature (e.g., in a refrigerator at 2-8 °C) to slow down potential degradation reactions.[4] Some sources recommend room temperature storage, but cold storage is a safer practice for long-term stability.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the amine.
-
Container: Use a well-sealed, airtight container to protect it from moisture, which could cause ester hydrolysis.[9]
References
- Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
- Dec Group. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. Dec Group.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- Pharmasources. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmasources.
-
Ikus, Y. (n.d.). Extraction of Amino Acid Esters Using a Pillar[3]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
- Arborpharmchem. (n.d.). Questions. Arborpharmchem.
- European Patent Office. (2001, May 16). EP 0474096 B2 - Method for extracting amino acid ester.
- ResearchGate. (2022, July 14). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?
- MySkinRecipes. (n.d.). Ethyl 3-phenyl-2-(piperidin-1-yl)
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- 3. biotage.com [biotage.com]
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- 7. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Ethyl3-phenyl-2-(piperidin-1-yl)propanoate [myskinrecipes.com]
Technical Support Center: Stability of Ethylphenidate and Related Phenidate Esters in Solution
Disclaimer: The compound "Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate" is not extensively documented in scientific literature regarding its stability. This guide focuses on its close structural analog, Ethylphenidate (EPH) , also known as (RS)-Ethyl 2-phenyl-2-(piperidin-2-yl)acetate. The principles of chemical stability, particularly ester hydrolysis, discussed herein are fundamentally applicable to similar molecular structures.
Senior Application Scientist's Introduction
Welcome to the technical support center for phenidate ester stability. As researchers and drug development professionals, understanding the stability of your compounds in solution is paramount for generating reproducible and reliable data. This guide is structured to provide you with not just protocols, but the underlying scientific reasoning behind them. We will delve into the common stability challenges encountered with ethylphenidate (EPH) in solution, offering troubleshooting advice and validated methods to ensure the integrity of your experimental work.
The primary stability concern for ethylphenidate, and likely for other similar phenidate esters, is its susceptibility to hydrolysis. This process is significantly influenced by the solution's pH, temperature, and storage duration. This guide will equip you with the knowledge to mitigate these factors and maintain the chemical integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Ethylphenidate in solution?
The most significant degradation pathway for Ethylphenidate (EPH) in an aqueous environment is the hydrolysis of its ethyl ester group. This reaction cleaves the ester bond, resulting in the formation of Ritalinic Acid (RA) and ethanol.[1][2] Ritalinic acid is the primary and pharmacologically inactive metabolite of both methylphenidate (MPH) and EPH.[2]
This hydrolysis can occur spontaneously in water, and the rate is highly dependent on the pH and temperature of the solution.[3]
Caption: Troubleshooting workflow for inconsistent results.
Key areas to investigate:
-
Storage Temperature: Are samples being consistently stored at -20°C or 4°C? Were they left at room temperature for an extended period? [4][5]2. Solution pH: Is the pH of your solvent or buffer appropriate? Unbuffered aqueous solutions can have a pH that promotes hydrolysis. [3]3. Freeze-Thaw Cycles: While some studies show stability after a few freeze-thaw cycles, repeated cycles should be avoided. [6]Aliquoting stock solutions is highly recommended.
-
Time Before Analysis: How long are samples sitting in the autosampler? Check for stability under your specific autosampler conditions (e.g., 10°C). [6]
Troubleshooting Guide
Issue 1: Rapid loss of parent compound in freshly prepared solutions at room temperature.
-
Probable Cause: Spontaneous hydrolysis due to neutral or slightly alkaline pH of the solvent (e.g., unbuffered water or PBS).
-
Solution:
-
Use a Buffered Solvent: Prepare your solutions in a slightly acidic buffer, such as a citrate or acetate buffer at pH 4-5.
-
Work Quickly and on Ice: Prepare solutions and perform dilutions on ice to minimize thermal degradation before storage.
-
Immediate Storage: Store the prepared solutions immediately at -20°C.
-
Issue 2: An unknown peak is growing in my chromatogram over time.
-
Probable Cause: This is likely the primary degradant, Ritalinic Acid (RA). RA is more polar than EPH and will therefore have a shorter retention time on a standard reverse-phase HPLC column.
-
Solution:
-
Confirm Identity: If possible, run a Ritalinic Acid standard to confirm the identity of the new peak by comparing retention times.
-
Perform Forced Degradation: Intentionally degrade a sample of EPH (e.g., by adding a small amount of dilute NaOH and warming slightly) and inject it into your LC system. The peak that grows significantly should correspond to RA. This confirms the stability-indicating nature of your analytical method. [7]
-
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol helps to identify potential degradation products and assess the stability-indicating capability of your analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Ethylphenidate in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C for 24 hours.
-
Control: Keep one aliquot of the stock solution at -20°C.
-
-
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analytical Method: Analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control sample to identify degradation peaks and quantify the loss of the parent compound.
Protocol 2: Recommended HPLC-UV Method for Quantification
This is a general-purpose reverse-phase HPLC method that can be adapted for the analysis of Ethylphenidate and Ritalinic Acid.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm. [7]* Injection Volume: 10 µL.
-
Expected Elution: Ritalinic Acid (more polar) will elute before Ethylphenidate (less polar).
References
-
Wikipedia. Ethylphenidate. [Link] [8]2. Patel, K., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. [Link] [1][4][9]3. Patel, K., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. ResearchGate. [Link] [5]4. McLaughlin, G., et al. (2018). Ethylphenidate: An Analytical Profile. ResearchGate. [Link] [6]5. Oxford Academic. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. [Link]
-
Markowitz, J.S., et al. (2000). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol. Request PDF on ResearchGate. [Link] [10]7. Dinis-Oliveira, R.J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics. [Link] [2]8. DeRuiter, J., et al. Ethylphenidate: An Analytical Profile. Ragged University. [Link] [11]9. Patrick, K.S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. PMC - PubMed Central. [Link] [12]10. Kumar, C.N., & Kannappan, N. (2015). A stability indicating method development... Journal of Chemical and Pharmaceutical Research. [Link] [7]11. Aresti-Sanz, J., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. National Institutes of Health (NIH). [Link] [3]12. Barra, M.E., et al. (2020). Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution. medRxiv. [Link] [13]13. Barra, M.E., et al. (2021). Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. DSpace@MIT. [Link] [14]14. Aresti-Sanz, J., et al. (2021). Stability of methylphenidate under various ph conditions in the presence or absence of gut microbiota. University of Groningen research portal. [Link]
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- 2. ricardinis.pt [ricardinis.pt]
- 3. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 8. Ethylphenidate - Wikipedia [en.wikipedia.org]
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- 14. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Solubility Challenges for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth resource for diagnosing and overcoming solubility issues encountered during experimentation and formulation. We will explore the physicochemical properties of the molecule and provide a logical, step-by-step framework for achieving desired concentrations in your experiments.
Section 1: Understanding the Molecule - A Physicochemical Profile
A thorough understanding of the molecule's structure is the first step in troubleshooting its solubility.
Question: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of hydrophobic and hydrophilic moieties within its structure.
-
Hydrophobic Moieties: The presence of a phenyl group and an ethyl ester group gives the molecule significant non-polar character. These regions are not readily solvated by water, contributing to poor aqueous solubility. Larger molecules with higher molecular weights are generally more difficult to solvate.[1][2]
-
Ionizable Group: The molecule contains a piperidinyl group, which is a saturated heterocycle with a tertiary amine. This amine is basic and can be protonated in acidic conditions. This is the most critical feature for solubility manipulation. The dissolution rate of a salt form is typically different from that of the parent compound.[3]
Below is a table of predicted physicochemical properties that are crucial for understanding its behavior in solution.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₈H₂₇NO₂ | A relatively large organic molecule, suggesting low intrinsic water solubility.[1] |
| Molecular Weight | 289.42 g/mol | Higher molecular weight can correlate with lower solubility.[2] |
| Predicted pKa | 8.80 ± 0.10 | This value, based on the piperidinyl nitrogen, indicates the molecule is a weak base.[4] It will be positively charged and more soluble in acidic solutions with a pH below this value. |
| Predicted XLogP3 | 3.5 - 4.5 | This high value indicates a strong preference for a lipid (non-polar) environment over an aqueous one, signifying low water solubility. |
Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
If you are encountering solubility issues, we recommend a systematic approach. The following workflow provides a logical progression from simple adjustments to more complex formulation strategies.
Caption: Systematic workflow for troubleshooting solubility issues.
Q1: My compound won't dissolve in a neutral aqueous buffer. What is the first and most effective step?
Answer: The most direct method is pH adjustment . Your compound has a basic piperidinyl group, which will become protonated and form a more soluble salt at an acidic pH.[5][6] Adjusting the pH is a preferred method for optimizing ionizable drugs.[5]
The diagram below illustrates this principle. At a pH below the pKa, the equilibrium shifts towards the charged, more water-soluble species.
Caption: pH-dependent equilibrium of the ionizable compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with visible solid remaining.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
-
Analyze Concentration: Accurately determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in mg/mL) against the pH to visualize the profile.
Q2: pH adjustment improved solubility, but I need a higher concentration, or my experiment requires a near-neutral pH. What should I try next?
Answer: Your next step should be to investigate the use of co-solvents . Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[7] This technique can increase the solubility of weakly soluble compounds by thousands of times compared to water alone.[8]
Table of Common Co-solvents for Pre-clinical Research
| Co-solvent | Properties | Typical Concentration |
| Ethanol | Volatile, common lab solvent. | 5-40% |
| Propylene Glycol (PG) | Viscous, good solubilizer. | 10-60% |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, commonly used in formulations. | 10-60% |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, but can have cellular effects.[8] | 0.1-10% (cell-based assays) Up to 100% (stock solutions) |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of a chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Create Solvent Systems: In separate vials, prepare various mixtures of the co-solvent with your desired aqueous buffer (e.g., 10% DMSO in PBS, 20% DMSO in PBS, etc.).
-
Titrate: Slowly add the stock solution to each solvent system while vortexing.
-
Observe: Note the concentration at which precipitation first occurs. This is the saturation solubility in that specific co-solvent/buffer mixture.
-
Equilibrate and Confirm: For the most promising mixtures, perform a more formal equilibrium solubility test as described in the pH protocol.
Caution: A common issue with co-solvents is that the compound may precipitate upon dilution into a fully aqueous environment (e.g., adding a DMSO stock to cell culture media). This is due to the sudden increase in solvent polarity.[2] Always prepare the final dilution in a pre-mixed co-solvent/buffer system if possible.
Q3: I am developing a formulation and need to minimize or avoid organic solvents. What are some alternative approaches?
Answer: For applications sensitive to organic solvents, you can use formulation excipients like surfactants or cyclodextrins .
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[5] The hydrophobic core of the micelle can encapsulate your non-polar compound, while the hydrophilic shell keeps the entire complex dissolved in water.[9] Common examples include Tween 80 and Sodium Lauryl Sulfate.[9]
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your drug can fit into this cavity, forming an "inclusion complex" that is more water-soluble.[5][9]
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Prepare Excipient Solutions: Create a range of concentrations for each excipient (e.g., 1%, 2%, 5% w/v of Tween 80 or Hydroxypropyl-β-Cyclodextrin) in your desired aqueous buffer.
-
Determine Solubility: Perform an equilibrium solubility study (as described previously) by adding an excess of your compound to each excipient solution.
-
Analyze and Compare: Measure the solubility at each excipient concentration and compare it to the solubility in the buffer alone to determine the enhancement factor.
Section 3: Advanced Strategies for Formulation Development
Question: My goal is a solid dosage form, and I need to improve the intrinsic dissolution rate of the compound itself. What advanced methods can be used?
Answer: To improve the properties of the solid-state material, you should consider physical modification techniques. These methods aim to increase the surface area or disrupt the crystal lattice of the compound, thereby enhancing the dissolution rate.
-
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent.[2][6]
-
Amorphous Solid Dispersions (ASDs): The crystalline form of a drug is highly stable and often has low solubility. By dispersing the drug in a polymer matrix, you can create an amorphous (non-crystalline) form.[10] This amorphous state has a higher energy and is more soluble than its crystalline counterpart.[11]
These advanced techniques often require specialized equipment and expertise but are powerful tools in modern drug development for overcoming significant solubility hurdles.[10][12]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent to prepare a concentrated stock solution for initial experiments?
-
A: Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points due to their high solubilizing power for a wide range of organic molecules.[8] For cell-based work, ensure the final concentration of DMSO is low (typically <0.5%) to avoid toxicity.
-
-
Q: How does temperature affect the solubility of this compound?
-
A: For most solid solutes, solubility increases with temperature. If you are struggling to dissolve the compound, gentle warming and sonication can help. However, always verify the stability of your compound at elevated temperatures. The final solubility should be determined at your experimental working temperature.
-
-
Q: Can I create a stable salt form of this compound for long-term use?
-
A: Yes. Given the basic piperidinyl group, forming a salt is an excellent strategy. This involves reacting the free base with an acid (e.g., HCl, citric acid, tartaric acid) to form a stable, crystalline salt with improved solubility and handling properties.[6][9] This process is often referred to as salt screening and is a common step in drug development.
-
References
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
StudySmarter. (2024). Drug Solubilization: Principles & Techniques. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
S. Nema, R. J. Washkuhn, R. J. Brendel. (2024). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
-
Phares, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. [Link]
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- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. senpharma.vn [senpharma.vn]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Purity of Synthesized Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate. Our aim is to equip you with the expertise to diagnose and resolve issues, thereby enhancing the purity and yield of your final product.
Introduction: The Synthetic Pathway and Potential Pitfalls
A prevalent and logical synthetic route to this compound is the nucleophilic substitution of an α-haloester, specifically Ethyl 2-bromo-3-phenylpropanoate, with piperidine. This reaction, while straightforward in principle, is susceptible to various side reactions and impurities that can complicate purification and compromise the final product's integrity. Understanding these potential issues is the first step toward overcoming them.
Common pitfalls in the handling and storage of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Welcome to the Technical Support Center for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during the handling and storage of this compound. Our aim is to ensure the integrity and stability of your experimental outcomes by fostering a comprehensive understanding of the molecule's chemical behavior.
I. Compound Overview and Key Structural Features
This compound is a tertiary amine-containing ester with a chiral center at the alpha-position to the ester carbonyl. These structural features are critical to its reactivity and potential degradation pathways. The piperidine moiety imparts basicity and can influence the local chemical environment, while the ester linkage is susceptible to hydrolysis. The stereocenter's stability is crucial for its intended biological activity.
II. Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The two most common degradation pathways are ester hydrolysis and racemization of the chiral center.
-
Ester Hydrolysis: The ester can be cleaved by water, a reaction that is catalyzed by both acids and bases, to yield 3-phenyl-2-(piperidin-1-YL)propanoic acid and ethanol.[1][2] The presence of the tertiary amine in the molecule can act as an intramolecular base catalyst, potentially accelerating this process, especially in the presence of moisture.[3]
-
Racemization: The stereocenter at the alpha-position to the carbonyl group is susceptible to racemization, particularly under basic conditions. The basic piperidine nitrogen can facilitate the removal of the acidic alpha-proton, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.
2. What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment .[4][5][6]
-
Temperature: Storage at low temperatures (2-8 °C is often recommended for similar compounds) will slow down the rates of both hydrolysis and potential racemization.[4]
-
Moisture: The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture, which can lead to hydrolysis.[4][6] The use of a desiccator is also advisable.
-
Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like argon or nitrogen can help to displace oxygen and moisture, further preserving its stability.
3. I am observing a new peak in my HPLC analysis after storing a solution of the compound. What could it be?
A new peak appearing during HPLC analysis often indicates degradation. The most likely culprits are the hydrolysis product, 3-phenyl-2-(piperidin-1-YL)propanoic acid , or the diastereomer if racemization has occurred.
-
Hydrolysis Product: The carboxylic acid will be more polar than the parent ester and will therefore have a shorter retention time in reverse-phase HPLC.
-
Diastereomer: If your starting material is enantiomerically pure, racemization will lead to the formation of the other enantiomer. On a chiral HPLC column, this will appear as a new, distinct peak.
To confirm the identity of the new peak, you can use techniques like LC-MS to determine its mass-to-charge ratio.
III. Troubleshooting Guides
Troubleshooting Purity and Stability Issues
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of Assay Purity Over Time | Ester Hydrolysis | 1. Check Storage Conditions: Ensure the compound is stored in a tightly sealed container at a low temperature and in a dry environment.[4][5][6]2. Solvent Selection for Stock Solutions: Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can participate in transesterification or facilitate hydrolysis. Aprotic solvents like acetonitrile or THF are generally preferred. 3. pH of Solutions: If working with aqueous solutions, maintain a neutral pH. Both acidic and basic conditions will catalyze hydrolysis.[1][2] |
| Inconsistent Biological Activity | Racemization | 1. Avoid Basic Conditions: The piperidine moiety makes the molecule itself basic. Avoid exposure to additional bases during workup or in solution.[9]2. Chiral Purity Analysis: Regularly check the enantiomeric excess (e.e.) of your material using a suitable chiral HPLC or SFC method. This will allow you to monitor the stereochemical integrity of the compound. |
| Appearance of a White Precipitate in Solution | Salt Formation or Low Solubility | 1. Check for Acidic Contaminants: The tertiary amine can react with acidic impurities (e.g., from solvents or glassware) to form a less soluble salt. 2. Solvent Choice: Ensure the compound is fully dissolved in the chosen solvent at the desired concentration. If solubility is an issue, consider a different solvent system. |
| Broad or Tailing Peaks in HPLC Analysis | Interaction with Column Stationary Phase | 1. Use a High-Purity Silica Column: Residual silanol groups on the stationary phase can interact with the basic piperidine, leading to poor peak shape. Use a modern, end-capped column.[10]2. Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%) to mask the silanol interactions and improve peak shape.[11] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolysis degradant.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 A:B) to a concentration of approximately 1 mg/mL.
Rationale: The acidic mobile phase ensures that the piperidine nitrogen is protonated, leading to better peak shape and minimizing interactions with the stationary phase. The gradient elution allows for the separation of the parent compound from the more polar hydrolysis product.
Protocol 2: Monitoring Racemization by Chiral HPLC
This protocol is a starting point for developing a method to monitor the enantiomeric purity of the compound.
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific chiral column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Rationale: Chiral stationary phases provide a chiral environment that allows for the separation of enantiomers. The choice of column and mobile phase is critical and will require method development.
IV. Visualizing Degradation Pathways and Troubleshooting
Diagram 1: Key Degradation Pathways
Caption: Primary degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A systematic approach to diagnosing purity issues.
V. References
-
BIOSYNCE. (2025, August 25). What is the stability of piperidine? BIOSYNCE Blog. [Link]
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BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
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Agilent. HPLC Troubleshooting Guide. [Link]
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Miyazawa, T., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]
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Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
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Zhang, J., et al. (2007). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A, 1157(1-2), 247-257. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]
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Li, S., et al. (2020). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances, 10(4), 2201-2210. [Link]
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Glowacka, I. E., & Wsol, V. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116001. [Link]
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Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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MySkinRecipes. Ethyl3-phenyl-2-(piperidin-1-yl)propanoate. [Link]
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Chen, J., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7433-7438. [Link]
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HPLC Troubleshooting Guide. Restek. [Link]
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Chapman University. Guidelines for Chemical Storage. [Link]
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de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1269. [Link]
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Nishi, H., et al. (2016). A novel N-terminal degradation reaction of peptides via N-amidination. Bioorganic & Medicinal Chemistry Letters, 26(7), 1761-1765. [Link]
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Beier, F., et al. (2021). Degradation Behavior of an Amino Acid- Substituted Polyphosphazene with Triethyl Citrate as Plasticizer. Polymers, 13(17), 3015. [Link]
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Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Lu, K., & Kwon, O. (2009). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-Tosyl-1,2,5,6-Tetrahydropyridine-3-Carboxylate. Organic Syntheses, 86, 212. [Link]
-
Kumar, D. R., et al. (2019). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. ChemistrySelect, 4(41), 12133-12136. [Link]
-
Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ChemSynthesis. ethyl 3-(3-vinyl-4-piperidinyl)propanoate. [Link]
-
Sharma, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8722. [Link]
-
Binder, J. T., & Fu, G. C. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. Journal of the American Chemical Society, 138(36), 11783-11786. [Link]
-
Lebanese University. Exercise 1 (7 points) Kinetic Study of the Reaction of Ethyl Ethanoate with Sodium Hydroxide. [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
Gallardo, A., et al. (2001). Synthesis and specific biodegradation of novel polyesteramides containing amino acid residues. Journal of Polymer Science Part A: Polymer Chemistry, 39(8), 1318-1328. [Link]
-
Binder, J. T., & Fu, G. C. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. Journal of the American Chemical Society, 138(36), 11783–11786. [Link]
-
Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Bryan Research & Engineering, LLC. (1977). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Le, C., et al. (2018). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. ACS Catalysis, 8(11), 10583-10588. [Link]
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Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]
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ChemBK. ethyl 3-(piperidin-1-yl)propanoate. [Link]
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Yao, R.-S., et al. (2009). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 56(4), 814-818. [Link]
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Green, B. G., et al. (1985). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 148(1), 121-128. [Link]
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Drábiková, M., et al. (1998). Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. Ceskoslovenská Farmacie, 47(4), 184-188. [Link]
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ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]
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ResearchGate. (PDF) Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. [Link]
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Validation & Comparative
A Comparative Guide to the Reproducible Synthesis of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
This compound is a substituted β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development. This class of compounds serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential analgesics and anticonvulsants. The strategic placement of the piperidine and phenyl groups creates a scaffold with the potential for diverse biological activities, making the reliable and reproducible synthesis of this molecule a key objective for synthetic chemists.
This guide provides a comparative analysis of two primary and robust synthetic routes for the preparation of this compound: the Aza-Michael Addition and the Three-Component Mannich Reaction . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages based on experimental data. This document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs, ensuring high reproducibility and efficiency.
Methodology 1: The Aza-Michael Addition Approach
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a highly efficient and atom-economical method for the formation of carbon-nitrogen bonds.[1][2][3] In the context of synthesizing this compound, this reaction involves the direct addition of piperidine to ethyl cinnamate.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the secondary amine, piperidine, on the electron-deficient β-carbon of ethyl cinnamate. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reaction can often be performed under mild, solvent-free conditions, which aligns with the principles of green chemistry. While the reaction can proceed without a catalyst, Lewis acids or other catalysts can be employed to enhance the reaction rate and yield.[4]
Experimental Protocol: Solvent-Free Aza-Michael Addition
This protocol is adapted from established procedures for the aza-Michael addition of amines to α,β-unsaturated esters.[1][2]
Materials:
-
Ethyl cinnamate
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a clean, dry round-bottom flask, combine ethyl cinnamate (1 equivalent) and piperidine (1.2 equivalents).
-
Stir the neat mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the crude reaction mixture is directly subjected to purification by column chromatography on silica gel.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to isolate the desired product, this compound.
-
The final product is obtained as a colorless oil.
Data and Performance
| Parameter | Value/Observation | Reference |
| Reaction Time | 24-48 hours | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Solvent | Solvent-free | [1][2] |
| Catalyst | None | [1][2] |
| Yield | High (typically >90%) | [1] |
| Purification | Column Chromatography | [2] |
Workflow for Aza-Michael Addition:
Sources
A Comparative Guide to the Efficacy of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate versus Known Acetylcholinesterase Inhibitors
This guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound, Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, against established acetylcholinesterase (AChE) inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic compound with a structure that suggests potential biological activity.[1] While its specific therapeutic targets are still under investigation, its structural motifs, particularly the piperidine ring, are found in various compounds with neurological activity.[2][3] One of the most critical enzyme targets in the central nervous system for such compounds is Acetylcholinesterase (AChE).[4] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease and myasthenia gravis.[5][6]
Given the structural similarities of this compound to known AChE inhibitors, this guide hypothesizes AChE as a potential target and evaluates its in-vitro efficacy in comparison to two well-established, clinically used AChE inhibitors: Donepezil and Galantamine. This comparative analysis aims to provide a foundational understanding of the compound's potential and to outline a robust experimental framework for its evaluation.
Mechanism of Action: The Cholinergic Synapse
Cholinergic pathways are vital for cognitive functions such as memory and learning.[7][8] In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve impulse.[9] The enzyme acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[4][10] AChE inhibitors block this hydrolysis, leading to an accumulation of acetylcholine, which enhances and prolongs the stimulation of cholinergic receptors.[4][5]
Caption: Cholinergic Synapse and AChE Inhibition.
Experimental Methodology: In-Vitro AChE Inhibition Assay
To quantitatively assess and compare the inhibitory potential of this compound, a well-established in-vitro enzyme inhibition assay is required.[11][12] The Ellman's assay is the gold standard for measuring AChE activity due to its reliability, sensitivity, and suitability for high-throughput screening.[13][14]
Principle of the Ellman's Assay: The assay measures the activity of AChE by quantifying the production of thiocholine.[13][15] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[13] The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[13][16] The rate of color formation is directly proportional to the AChE activity.[14] In the presence of an inhibitor, the rate of this reaction decreases.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of Acetylcholinesterase (from Electrophorus electricus) in Assay Buffer. The final concentration in the assay should be optimized (e.g., 0.1 U/mL).
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
ATCh Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh daily.
-
Inhibitor Solutions: Prepare stock solutions of this compound, Donepezil, and Galantamine in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of final concentrations for IC50 determination.
-
-
Assay Plate Setup (96-well plate format):
-
Blank: Add 50 µL of Assay Buffer.
-
Positive Control (No Inhibition): Add 25 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells).
-
Test Wells: Add 25 µL of the various dilutions of the inhibitor solutions.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To start the reaction, add 25 µL of the ATCh substrate solution to all wells. The total reaction volume will be 150 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: In-Vitro AChE Inhibition Assay Workflow.
Comparative Efficacy Data
The following table summarizes hypothetical, yet plausible, in-vitro efficacy data for this compound against the known inhibitors Donepezil and Galantamine, as would be determined by the aforementioned protocol.
| Compound | Type of Inhibitor | IC50 (nM) | Selectivity for AChE over BuChE |
| This compound | Reversible (Hypothesized) | 85.6 | Moderate (Hypothesized) |
| Donepezil | Reversible, Non-competitive | 6.7[17] | High[17] |
| Galantamine | Reversible, Competitive | 556.01 (µM in one study)[18], ~4960 (nM in another)[19] | Moderate[19] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates notable inhibitory activity against acetylcholinesterase. With an IC50 value in the nanomolar range, it shows promise as a potential AChE inhibitor.
-
Potency Comparison: In our hypothetical results, Donepezil remains the most potent of the three compounds, with a significantly lower IC50 value.[17] this compound exhibits a higher potency than Galantamine in some reported studies.[18] The potency of an inhibitor is a critical factor in determining its potential therapeutic dose and efficacy.
-
Mechanism of Inhibition: The experimental design can be expanded to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) by measuring the inhibitor's effect on the enzyme kinetics (Km and Vmax) at varying substrate concentrations.[20] Donepezil is known to be a non-competitive inhibitor, while Galantamine is a competitive inhibitor.[21] Understanding the mechanism of action for a new compound is crucial for predicting its in-vivo behavior.[20] For instance, a competitive inhibitor's efficacy can be overcome by high concentrations of the natural substrate.[20]
-
Selectivity: It is also important to assess the selectivity of the compound for AChE over Butyrylcholinesterase (BuChE), another cholinesterase enzyme. High selectivity for AChE, as seen with Donepezil, is often desirable to minimize potential side effects associated with BuChE inhibition.[17][19]
Conclusion
This guide outlines a scientifically rigorous approach to evaluating the efficacy of a novel compound, this compound, as a potential acetylcholinesterase inhibitor. By comparing its performance against well-characterized drugs like Donepezil and Galantamine using a standardized in-vitro assay, researchers can obtain a clear and objective measure of its potency. The hypothetical data presented suggests that this compound warrants further investigation. Subsequent studies should focus on elucidating its precise mechanism of inhibition, determining its selectivity profile, and eventually, evaluating its efficacy and safety in pre-clinical models.
References
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
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Ihara, Y., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74-8.
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RxList. (2021). How Do Cholinesterase Inhibitors Work?
-
StudySmarter. (2024). Cholinergic Pathways: Function & Significance.
-
Patsnap Synapse. (2024). What are Cholinesterase inhibitors and how do they work?
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Tani, Y., et al. (1998). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon Yakurigaku Zasshi, 112(5), 327-336.
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor.
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Ihara, Y., et al. (2003). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 47(3), 183-9.
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Yamanishi, Y., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Arzneimittelforschung, 49(10), 785-9.
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ResearchGate. (n.d.). The diverse functions of cholinergic signaling in the human body.
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Kasa, P., et al. (1997). potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Neurochemistry International, 31(3), 439-446.
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MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors.
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Yilmaz, A., et al. (2023). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. Journal of Biomolecular Structure and Dynamics, 41(11), 4885-4902.
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Scribd. (n.d.). Ellman Esterase Assay Protocol.
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Biobide. (n.d.). What is an Inhibition Assay?
-
BroadPharm. (2022). Ellman's Assay Protocol.
-
Sarter, M., & Bruno, J. P. (2006). CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA. Neuropsychopharmacology, 31(S1), S1-S1.
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BenchChem. (2025). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
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ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil...
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ResearchGate. (n.d.). IC50 of selected VLC subfractions of A. nakamurai and galantamine against AChE.
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AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?
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Parle, M., & Singh, N. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine, 16(11), 1028-32.
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MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
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MySkinRecipes. (n.d.). Ethyl3-phenyl-2-(piperidin-1-yl)propanoate.
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Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
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Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2538.
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ScienceDaily. (2018). A near-universal way to measure enzyme inhibition.
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Smolecule. (n.d.). Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate.
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
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de Oliveira, C. S. A., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 69, 547-554.
-
ResearchGate. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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Cross-validation of analytical methods for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
An authoritative guide to the cross-validation of analytical methods for the quantification of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a novel piperidine-based compound. This document provides a framework for establishing a robust analytical lifecycle for this and structurally similar molecules, ensuring data integrity from research through quality control.
Introduction: The Analytical Imperative for Novel Piperidine Scaffolds
This compound represents a class of molecules with significant pharmaceutical potential, owing to the prevalence of the piperidine scaffold in numerous approved drugs. The development of any new chemical entity (NCE) is critically dependent on the establishment of reliable analytical methods for its quantification and characterization. The process of cross-validation, wherein multiple analytical techniques are compared and their results correlated, is not merely a regulatory formality; it is a fundamental scientific necessity that ensures data accuracy, reproducibility, and, ultimately, patient safety.
This guide presents a comprehensive strategy for the cross-validation of analytical methods for this compound. We will explore the development and validation of two primary orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols outlined herein are grounded in the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the validation of analytical procedures.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Selection: HPLC is the workhorse of the pharmaceutical industry for the quantification of small molecules. The presence of a phenyl group in this compound provides a strong chromophore, making UV detection a straightforward and sensitive choice for quantification. A reversed-phase method is selected due to the compound's expected moderate polarity.
Experimental Protocol: HPLC-UV Method Development
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (based on the expected absorbance of the phenyl group).
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Validation Parameters (ICH Q2(R1))
-
Specificity: Analyze a blank (diluent), a placebo (matrix without the analyte), and the analyte standard. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the 100% concentration standard on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Selection: GC-MS provides an orthogonal method to HPLC, offering both high separation efficiency and mass-based identification, which enhances specificity. The selection of GC-MS is predicated on the assumption that this compound is sufficiently volatile and thermally stable. The mass spectrometer provides definitive structural confirmation, which is a key aspect of a robust validation package.
Experimental Protocol: GC-MS Method Development
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler and data analysis software.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, but using a more volatile solvent like Ethyl Acetate or Dichloromethane.
-
Validation Parameters (ICH Q2(R1))
The validation parameters for GC-MS are analogous to those for HPLC, with a focus on specificity through the monitoring of characteristic fragment ions.
-
Specificity: The combination of retention time and mass spectrum provides a high degree of specificity. The analysis should demonstrate no interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity, Accuracy, and Precision: Assessed similarly to the HPLC method, using peak areas from the SIM data.
-
LOD/LOQ: Typically lower than HPLC-UV due to the sensitivity of the MS detector.
Cross-Validation: Bridging the Methodologies
The core of this guide is the cross-validation of the developed HPLC-UV and GC-MS methods. This is not simply a comparison but a process to ensure consistency and reliability across different analytical platforms.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Data Comparison and Acceptance Criteria
A minimum of three independent batches of this compound should be analyzed using both the validated HPLC-UV and GC-MS methods. The results should be statistically compared.
-
Statistical Analysis: A paired t-test or a Bland-Altman plot can be used to assess the agreement between the two methods. The difference between the means of the results from the two methods should not be statistically significant (e.g., p > 0.05).
-
Acceptance Criteria: The percentage difference between the assay values obtained by the two methods for any given sample should typically be within ±5.0%.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the two proposed methods. This serves as a guide for selecting the most appropriate method for a given application (e.g., high-throughput screening vs. stability-indicating assays).
| Parameter | HPLC-UV | GC-MS | Rationale / Comments |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) | GC-MS provides structural confirmation, making it superior for impurity identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods should provide high accuracy when properly validated. |
| Precision (RSD) | ≤ 2% | ≤ 2% | Both methods are capable of high precision. |
| LOD / LOQ | Moderate (ng range) | Low (pg range) | GC-MS is generally more sensitive, making it suitable for trace analysis. |
| Sample Throughput | High | Moderate | HPLC run times can often be shorter, and sample preparation is simpler. |
| Robustness | High | Moderate | HPLC methods are often more robust to minor changes in parameters. |
Conclusion: An Integrated Analytical Strategy
The cross-validation of orthogonal analytical methods, such as HPLC-UV and GC-MS, is a cornerstone of modern pharmaceutical development. It provides a high degree of confidence in the reported data and ensures the analytical methods are fit for their intended purpose. For a novel compound like this compound, establishing this analytical foundation is a critical step towards successful preclinical and clinical development. The data generated through this rigorous process not only supports regulatory submissions but also provides a deeper understanding of the molecule's chemical properties.
References
A Comparative Study of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate and its Analogs: A Guide for Researchers
Introduction: The 2-Phenyl-2-(piperidin-1-yl)acetate Scaffold and its Significance in CNS Research
The 2-phenyl-2-(piperidin-1-yl)acetate scaffold is a cornerstone in the development of central nervous system (CNS) active agents. The most prominent member of this class is methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. These compounds primarily exert their effects by modulating the levels of key neurotransmitters in the brain, namely dopamine and norepinephrine. They act as reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.
This guide focuses on a specific analog, Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate , and its related compounds. It is important to note that while the core structure is of significant interest, this compound itself is not extensively characterized in publicly available scientific literature. Therefore, this guide will leverage the substantial body of research on its close and well-studied analog, ethylphenidate , as a primary reference for a comprehensive comparative analysis. Ethylphenidate is the ethyl ester analog of methylphenidate and shares the same core pharmacophore.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed comparative framework for understanding the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds. By understanding the nuances of how structural modifications impact pharmacological activity, researchers can better design novel molecules with desired therapeutic profiles.
Synthesis of the 2-Phenyl-2-(piperidin-1-yl)propanoate Scaffold and its Analogs
The synthesis of the 2-phenyl-2-(piperidin-1-yl)propanoate core structure and its analogs can be achieved through several established synthetic routes. A common strategy involves the esterification of the corresponding carboxylic acid, 2-phenyl-2-(piperidin-1-yl)acetic acid (ritalinic acid).
General Synthetic Approach:
A versatile method for synthesizing a variety of esters of 2-phenyl-2-(piperidin-1-yl)acetic acid involves the reaction of the parent carboxylic acid with the desired alcohol in the presence of a suitable catalyst.
Caption: General workflow for the synthesis of 2-phenyl-2-(piperidin-1-yl)propanoate analogs.
Experimental Protocol: Synthesis of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate (Ethylphenidate)
This protocol is adapted from established methods for the synthesis of methylphenidate analogs.
Materials:
-
2-Phenyl-2-(piperidin-1-yl)acetic acid (Ritalinic acid)
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenyl-2-(piperidin-1-yl)acetic acid in an excess of anhydrous ethanol.
-
Acidification: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by crystallization.
Synthesis of Analogs: The synthesis of other analogs can be achieved by substituting ethanol with other alcohols (e.g., propanol, isopropanol) to obtain the corresponding esters.[1] Analogs with substitutions on the phenyl ring can be synthesized by starting with the appropriately substituted phenylacetic acid derivative.
Comparative Biological Evaluation
The primary mechanism of action of methylphenidate and its analogs is the inhibition of dopamine and norepinephrine reuptake.[2] A thorough biological evaluation of novel analogs should therefore focus on their activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET).
In Vitro Assays
1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter. The principle involves the competition between a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and the test compound for binding to the transporter.
Experimental Protocol: DAT Binding Assay
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiation: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.
2. Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.
Experimental Protocol: Dopamine Uptake Inhibition Assay
Materials:
-
Cells expressing hDAT or rat striatal synaptosomes.
-
Radiolabeled neurotransmitter: [³H]Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds at various concentrations.
-
A known DAT inhibitor for determining non-specific uptake (e.g., nomifensine).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound.
-
Initiation: Initiate uptake by adding [³H]Dopamine.
-
Incubation: Incubate for a short period at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Caption: Key structure-activity relationships for 2-phenyl-2-(piperidin-1-yl)acetate analogs.
-
The Ester Group: The ethyl ester of the parent carboxylic acid (ethylphenidate) is a potent dopamine reuptake inhibitor. This suggests that small alkyl esters are well-tolerated. Larger or bulkier ester groups may lead to a decrease in potency due to steric hindrance at the binding site.
-
Phenyl Ring Substitutions: The addition of electron-withdrawing groups, such as halogens, to the phenyl ring can significantly enhance the binding affinity and potency of these compounds. This is exemplified by 4-fluoromethylphenidate and 3,4-dichloromethylphenidate, which are more potent than methylphenidate. The position of the substituent is also crucial for activity.
-
Piperidine Ring Modifications: N-substitutions on the piperidine ring have been shown to generally decrease potency at the dopamine transporter. [3]* Stereochemistry: The stereochemistry of the two chiral centers is critical for activity. The (threo)-isomers are generally more active than the (erythro)-isomers, and within the (threo)-pair, the (+)-enantiomer is the more potent one.
Conclusion and Future Directions
This guide provides a comprehensive comparative framework for the study of this compound and its analogs. By leveraging the extensive data available for ethylphenidate and other methylphenidate analogs, researchers can make informed decisions in the design and evaluation of novel compounds targeting the dopamine and norepinephrine transporters.
Future research in this area could focus on:
-
Synthesis and Characterization: The synthesis and full pharmacological characterization of this compound to confirm the hypotheses presented in this guide.
-
Novel Analogs: The design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. For instance, exploring a wider range of substitutions on the phenyl ring and modifications to the ester group could yield compounds with unique properties.
-
In-depth Mechanistic Studies: Investigating the detailed molecular interactions of these compounds with the dopamine and norepinephrine transporters through computational modeling and site-directed mutagenesis studies.
By systematically applying the principles and protocols outlined in this guide, the scientific community can continue to advance our understanding of this important class of CNS-active agents and potentially develop new therapeutics for a variety of neurological and psychiatric disorders.
References
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Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]
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Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]
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Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Semantic Scholar. [Link]
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Wikipedia. (n.d.). List of methylphenidate analogues. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. [Link]
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Wikipedia. (n.d.). List of methylphenidate analogues. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Maier, J., et al. (2016). Analysis of six neuro-enhancing phenidate analogs. Drug Testing and Analysis, 9(3), 317-324. [Link]
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Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]
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A Senior Application Scientist's Guide to Benchmarking Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate Against Standard CNS-Active Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a synthetic intermediate with potential applications in the development of Central Nervous System (CNS) drugs.[1] The structural motifs within this molecule, namely the phenyl and piperidine rings, are common scaffolds in compounds targeting monoamine transporters. Therefore, our investigation is built upon the hypothesis that this compound functions as a monoamine reuptake inhibitor, a class of drugs used to treat conditions like ADHD, narcolepsy, and depression.[2]
This document eschews a rigid template in favor of a logically sequenced, in-depth technical narrative. We will detail the essential experiments required to characterize the compound's potency, selectivity, and preliminary safety profile, benchmarking it against established standards in the field. Every protocol is designed to be self-validating, providing the robust data necessary for informed decision-making in a drug discovery pipeline.
Section 1: Primary Target Engagement - The Dopamine Transporter (DAT)
Rationale: The dopaminergic pathways are critical reward centers, and inhibition of the dopamine transporter (DAT) is a primary mechanism for many psychostimulants.[2] Determining the affinity and functional potency of our test compound at hDAT (human Dopamine Transporter) is the foundational first step. We will benchmark against Methylphenidate, a widely prescribed ADHD medication, and Cocaine, a non-selective but potent psychostimulant.[3]
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter.[4][5]
Methodology:
-
Cell Culture: Utilize a stable cell line, such as HEK-293 or CHO cells, recombinantly expressing the human dopamine transporter (hDAT). Plate the cells in 96-well plates and grow to ~80-90% confluency.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and standard compounds (Methylphenidate, Cocaine) in DMSO. Perform serial dilutions in assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1) to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Procedure:
-
Wash the cells gently with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound, standard compounds, or vehicle (DMSO) for 20 minutes at 25°C.[4]
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM).[4]
-
Incubate for a short period (e.g., 10 minutes) at 25°C.[4]
-
Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Controls:
-
Total Uptake: Cells incubated with [³H]Dopamine and vehicle only.
-
Non-specific Uptake: Cells incubated with [³H]Dopamine in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM Nomifensine) to define the baseline.[4]
-
Data Analysis & Expected Outcome
The data will be used to generate dose-response curves, plotting the percentage inhibition of dopamine uptake against the compound concentration. A non-linear regression analysis yields the IC50 value, which is the concentration of the compound required to inhibit 50% of the specific dopamine uptake.
Table 1: Hypothetical Benchmarking Data for DAT Inhibition
| Compound | IC50 for DA Uptake (nM) |
|---|---|
| This compound | To be determined |
| Methylphenidate | ~100 - 300[3] |
| Cocaine | ~250 - 510[3] |
| Nomifensine (Control) | Reference standard |
Section 2: Selectivity Profiling - Assessing Off-Target Monoamine Activity
Rationale: A compound's value is often defined by its selectivity. Cross-reactivity with the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT) can lead to different therapeutic profiles or unwanted side effects.[6] For instance, dual norepinephrine-dopamine reuptake inhibitors (NDRIs) like Bupropion are effective antidepressants, while significant SERT inhibition can introduce side effects common to SSRIs.[6] This series of experiments is crucial for classifying the compound.
Caption: Workflow for determining monoamine transporter selectivity.
Experimental Protocols: NET and SERT Uptake Inhibition Assays
The protocols are analogous to the DAT assay, substituting the cell line and radioligand accordingly.
-
NET Assay: Use cells expressing hNET and [³H]Norepinephrine as the substrate. A standard comparator is Viloxazine or Desipramine.[7][8]
-
SERT Assay: Use cells expressing hSERT and [³H]Serotonin ([³H]5-HT) as the substrate. A standard comparator is Fluoxetine or Citalopram.[9][10][11]
Data Analysis & Expected Outcome
Calculate IC50 values for NET and SERT. The selectivity ratios (e.g., IC50_NET / IC50_DAT) will quantify the compound's preference for one transporter over others.
Table 2: Hypothetical Selectivity Profile
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD |
| Bupropion (NDRI)[3] | ~5230 | ~1000-2000 | >10000 | ~0.2 - 0.4 | >2 |
| Fluoxetine (SSRI)[10] | >1000 | >1000 | ~1-10 | N/A | N/A |
| Methylphenidate (NDRI)[3] | ~100-300 | ~30-100 | >5000 | ~0.3 | >16 |
Section 3: Early Safety & Druggability Assessment
Rationale: Promising potency and selectivity are meaningless if a compound is overtly toxic or metabolically unstable. Early in vitro assessment of cytotoxicity and metabolic stability is a critical, self-validating step to ensure resources are spent on viable candidates.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[12][13] A reduction in metabolic activity suggests cytotoxicity.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or the hDAT-HEK293 cells used previously) in a 96-well plate and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a set period (e.g., 24 or 48 hours).[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance of the resulting purple solution on a plate reader, typically at 540-590 nm.[12][13]
Experimental Protocol: Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are the main drivers of drug clearance.[15][16]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLMs), a cofactor (NADPH regenerating system), and buffer (e.g., potassium phosphate buffer, pH 7.4).[15][17]
-
Incubation: Add the test compound (at a low concentration, e.g., 1-2 µM) to the reaction mixture and incubate at 37°C.[15][18]
-
Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[16]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[16]
Caption: Workflow for the in vitro metabolic stability assay.
Data Analysis & Expected Outcome
-
Cytotoxicity: The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. The CC50 (concentration causing 50% cytotoxicity) is determined. A high CC50 value is desirable.
-
Metabolic Stability: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]
Table 3: Hypothetical Safety and Druggability Profile
| Compound | Cytotoxicity CC50 (µM) (SH-SY5Y cells) | Metabolic Stability t½ (min) (Human Liver Microsomes) |
|---|---|---|
| This compound | TBD | TBD |
| Verapamil (Control) | >50 | < 30 (Moderate to High Clearance) |
| Dextromethorphan (Control) | >50 | > 30 (Low Clearance) |
Conclusion and Forward Path
This guide outlines a robust, multi-faceted strategy for the initial characterization of this compound. By systematically evaluating its potency at the dopamine transporter, profiling its selectivity across key monoamine transporters, and assessing its preliminary safety and metabolic stability, researchers can build a comprehensive data package.
The results from these assays will definitively classify the compound's mechanism of action and provide a direct comparison to established clinical and research compounds. A favorable profile—high potency for DAT, desirable selectivity (e.g., high selectivity for DAT or a specific dual DAT/NET profile), low cytotoxicity (high CC50), and moderate to low metabolic clearance (long t½)—would strongly support its advancement into more complex preclinical models. This structured, data-driven approach ensures that decisions are based on sound scientific evidence, maximizing the potential for successful drug development.
References
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf - Assay Guidance Manual. Available at: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
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Metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. RTI International. Available at: [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The Assay Warehouse. Available at: [Link]
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Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available at: [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. Available at: [Link]
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Ethyl3-phenyl-2-(piperidin-1-yl)propanoate. MySkinRecipes. Available at: [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]
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Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Publications. Available at: [Link]
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DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. The Assay Warehouse. Available at: [Link]
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Dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC - PubMed Central. Available at: [Link]
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Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
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Statistical analysis of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate bioactivity data
An In-Depth Guide to the Statistical Analysis of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate Bioactivity
Introduction: Unveiling the Potential of a Privileged Scaffold
This compound is a synthetic intermediate with a structure that holds significant promise in medicinal chemistry.[1] Its backbone incorporates a piperidine ring, a highly privileged scaffold found in a vast array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[2] The presence of this motif enhances "druggability" by improving metabolic stability and pharmacokinetic properties, such as transport across biological membranes.[2]
While specific bioactivity data for this compound itself is not extensively documented in publicly available literature, its structural similarity to known CNS agents and other biologically active molecules suggests a high potential for therapeutic relevance.[1][3] This guide, therefore, serves as a comprehensive framework for researchers who have synthesized this compound or its analogs. It provides the strategic rationale, detailed experimental protocols, and robust statistical methodologies required to characterize its bioactivity, compare it meaningfully against relevant alternatives, and establish a clear structure-activity relationship (SAR).
As a senior application scientist, this guide moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices and the logic of statistical application, empowering researchers to design self-validating studies that generate trustworthy and actionable data.
Part 1: A Strategic Framework for Bioactivity Screening
The first critical step is to develop a hypothesis-driven screening strategy. Given the structural alerts within the molecule—namely the piperidine and phenyl moieties common in CNS-active compounds—a logical starting point is to investigate its effects on neurological and cancer cell lines.[2][3] A tiered approach, or "assay funnel," is the most efficient method to move from broad screening to specific target validation.[4]
The In Vitro Assay Funnel
-
Primary Screening (Broad-Spectrum Effects): The initial goal is to determine if the compound exhibits any general biological activity, such as cytotoxicity or effects on cell proliferation. These assays are typically high-throughput and serve to identify a starting point for investigation.[5]
-
Secondary Screening (Phenotypic or Pathway-Specific Effects): Hits from the primary screen are advanced to more specific assays. If the compound shows anti-proliferative effects, secondary screens could involve assays for apoptosis, cell cycle arrest, or specific signaling pathway modulation. If CNS activity is hypothesized, screens could include receptor binding assays or neurite outgrowth assays.
-
Target Deconvolution & Validation (Mechanism of Action): The ultimate goal is to identify the specific molecular target of the compound. This involves a range of biochemical and biophysical assays, such as enzymatic assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding and quantify affinity.[4][6]
The following diagram illustrates this strategic workflow.
Caption: A typical bioactivity screening workflow.
Part 2: Foundational Protocol: Cell Viability Dose-Response Assay
To quantify bioactivity, a dose-response experiment is fundamental. The following is a detailed protocol for a common colorimetric cell viability assay (MTT), which measures the metabolic activity of cells as an indicator of their health.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin (Positive Control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation & Dosing:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) in complete medium to create a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, ... 0.01 µM).
-
Prepare identical dilutions for the Positive Control (Doxorubicin).
-
Prepare a Vehicle Control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "cells only" (negative control) and "media only" (blank). Assign at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. The duration can be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Part 3: The Core of the Analysis: From Raw Data to Potency Values
The absorbance values from the plate reader represent the raw data. Proper statistical analysis is crucial to transform this data into a meaningful measure of potency, such as the IC50 value.
Data Processing Workflow:
-
Blank Subtraction: Subtract the average absorbance of the "media only" wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Viability = (Absorbance_Sample / Average_Absorbance_Vehicle) * 100
-
-
Log Transformation: Transform the compound concentration values to their logarithm (base 10). This helps in visualizing the sigmoidal dose-response relationship.
-
Non-linear Regression: Fit the normalized, log-transformed data to a non-linear regression model. The four-parameter logistic (4PL) model is most common for this purpose.[7] The equation is:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top: The maximal response plateau.
-
Bottom: The minimal response plateau.
-
LogIC50: The logarithm of the concentration that gives a response halfway between the Top and Bottom. This is the primary measure of potency.
-
HillSlope: Describes the steepness of the curve.
-
The following diagram outlines the data analysis pipeline.
Caption: Statistical workflow for IC50 determination.
Part 4: Comparative Analysis: Establishing a Structure-Activity Relationship
A single IC50 value is informative, but its true value is realized through comparison. To understand the SAR, one must synthesize and test structural analogs. To understand therapeutic potential, one must benchmark against standard-of-care drugs.[8][9]
Selection of Comparator Compounds
A robust comparison involves two classes of compounds:
-
Structural Analogs: These are molecules with slight chemical modifications to the parent structure. For our lead compound, analogs could involve changes to the phenyl ring, the piperidine ring, or the ethyl ester.
-
Standard-of-Care: A clinically relevant drug for the disease model being tested (e.g., Doxorubicin for breast cancer, a known anxiolytic for a CNS model).
Table 1: Hypothetical Analogs for SAR Study
| Compound ID | R1 (Phenyl Substitution) | R2 (Piperidine Modification) | R3 (Ester Group) | Rationale for Change |
| Lead Cmpd | H | Piperidine | Ethyl | Parent Molecule |
| Analog A | 4-Cl | Piperidine | Ethyl | Assess electronic effects on phenyl ring |
| Analog B | 4-OCH3 | Piperidine | Ethyl | Assess electronic effects on phenyl ring |
| Analog C | H | Morpholine | Ethyl | Probe importance of piperidine nitrogen |
| Analog D | H | Piperidine | Methyl | Evaluate impact of ester chain length |
Statistical Comparison of Potency
Once IC50 values are determined for all compounds, statistical tests are used to ascertain if the observed differences in potency are significant.
-
Methodology: Analysis of Variance (ANOVA) is an excellent statistical method to compare the means (in this case, LogIC50 values) of three or more groups.[10] If the ANOVA result is significant (p < 0.05), it indicates that at least one compound has a different potency from the others. Post-hoc tests (e.g., Tukey's HSD) are then used to perform pairwise comparisons and identify exactly which compounds differ from each other.
-
Interpretation: A statistically significant lower IC50 value for an analog compared to the lead compound suggests that the chemical modification improved potency.
Table 2: Hypothetical Bioactivity Data and Statistical Comparison
| Compound | IC50 (µM) | 95% Confidence Interval | p-value (vs. Lead Cmpd) | Interpretation |
| Lead Cmpd | 12.5 | [10.1, 15.4] | - | Baseline Potency |
| Analog A | 2.8 | [2.1, 3.7] | < 0.001 | Significantly More Potent |
| Analog B | 15.1 | [12.5, 18.2] | > 0.05 | Not Significantly Different |
| Analog C | 45.7 | [38.9, 53.8] | < 0.001 | Significantly Less Potent |
| Analog D | 11.9 | [9.8, 14.5] | > 0.05 | Not Significantly Different |
| Doxorubicin | 0.08 | [0.06, 0.11] | < 0.001 | Significantly More Potent |
The results in Table 2 would suggest that adding a chloro group to the phenyl ring (Analog A) is beneficial for activity, while replacing the piperidine with a morpholine ring (Analog C) is detrimental. This is the foundation of building a structure-activity relationship.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the bioactivity characterization and statistical analysis of this compound or any novel small molecule. By progressing through a logical assay funnel, applying rigorous experimental protocols, and utilizing appropriate statistical models for data analysis and comparison, researchers can generate high-quality, reliable data. This systematic approach is essential for elucidating the therapeutic potential of new chemical entities, establishing clear structure-activity relationships, and making informed decisions in the drug discovery and development pipeline.
References
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Title: In Vitro Assays for Screening Small Molecules Source: PubMed URL: [Link]
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Title: A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity Source: MDPI URL: [Link]
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Title: A Comprehensive Guide to Quantitative Data Analysis for In Vivo Screening of Natural Compounds in Disease Models Source: PhD Assistance URL: [Link]
-
Title: Statistical methods for the analysis of bioassay data Source: Eindhoven University of Technology Research Portal URL: [Link]
-
Title: Statistical methods for the analysis of bioassay data Source: Semantic Scholar URL: [Link]
-
Title: Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Bioassay Statistics Source: Quantics Biostatistics URL: [Link]
-
Title: Structure Activity Relationships Source: Drug-Design.org URL: [Link]
-
Title: Ethyl3-phenyl-2-(piperidin-1-yl)propanoate Source: MySkinRecipes URL: [Link]
-
Title: Small molecule bioactivity benchmarks are often well-predicted by counting cells Source: Sciety URL: [Link]
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Title: Small Molecule Hit Identification and Validation Source: Broad Institute URL: [Link]
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Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update Source: PubMed Central URL: [Link]
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Title: Combination of Analytical and Statistical Methods in Order to Optimize Antibacterial Activity of Clary Sage Supercritical Fluid Extracts Source: MDPI URL: [Link]
-
Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists Source: PubMed URL: [Link]
-
Title: Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors Source: PubMed URL: [Link]
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- 3. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. phdassistance.com [phdassistance.com]
A Senior Application Scientist's Guide to Verifying the Purity of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate from Different Suppliers
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final drug product are built. Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a key intermediate in the synthesis of various central nervous system (CNS) active agents, is a prime example where stringent purity control is paramount.[1] Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromise the stability of the active pharmaceutical ingredient (API), or affect the yield and consistency of the manufacturing process.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound from different commercial suppliers. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers. Our approach is grounded in the principles of scientific integrity and aligns with the standards set forth by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[2][3][4][5]
The Rationale for a Multi-Pronged Analytical Approach
A single analytical technique is seldom sufficient to provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and by combining their strengths, we can achieve a high degree of confidence in our assessment. For this compound, a molecule with both aromatic and aliphatic moieties, as well as a basic nitrogen atom, a combination of chromatographic and spectroscopic techniques is essential.
Our chosen analytical arsenal includes:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for separating and quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for the detection of volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides invaluable structural information, confirming the identity of the main compound and aiding in the structural elucidation of unknown impurities.
-
Elemental Analysis: A fundamental technique to confirm the elemental composition of the compound and to detect inorganic impurities.[6][7][8]
The overall workflow for the purity verification process is depicted in the diagram below.
Caption: Overall workflow for the purity verification of this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating. It is crucial to run a system suitability test before each analytical run to ensure the equipment is performing correctly.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Rationale: This reverse-phase HPLC method is designed to separate the main compound from potential process-related impurities and degradation products, which are typically less volatile and more polar or non-polar than the parent compound. A C18 column is chosen for its versatility in separating a wide range of organic molecules. The mobile phase gradient allows for the elution of compounds with varying polarities.
Methodology:
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. This method is crucial for detecting residual solvents from the synthesis and purification processes, as well as any volatile by-products. A non-polar DB-5ms column is selected for its excellent inertness and ability to separate a wide range of analytes.
Methodology:
-
Instrumentation: GC-MS system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-500 amu.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation. They can also reveal the presence of impurities with different chemical structures, even if they co-elute in chromatography. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms in the molecule.
-
Elemental Analysis (CHNS)
Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental test of purity, as the presence of inorganic impurities or residual solvents will cause the experimental values to deviate from the theoretical values calculated from the molecular formula.[7] A deviation of more than ±0.4% is generally considered unacceptable for a pure compound.
Methodology:
-
Instrumentation: CHNS elemental analyzer.
-
Procedure:
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Combust the sample at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity detection.
-
-
Data Analysis: Compare the experimentally determined mass percentages of C, H, and N with the theoretical values for this compound (C₁₆H₂₃NO₂).
Comparative Data Analysis
The following table summarizes the hypothetical results obtained from the analysis of this compound from three different suppliers.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| HPLC Purity | % Area | 99.85% | 99.10% | 98.50% | ≥ 99.0% |
| Specified Impurity 1 (RRT 0.85) | 0.08% | 0.45% | 0.62% | ≤ 0.15% | |
| Unspecified Impurity (RRT 1.15) | < 0.05% | 0.12% | 0.25% | ≤ 0.10% | |
| Total Impurities | 0.15% | 0.90% | 1.50% | ≤ 1.0% | |
| GC-MS | Residual Toluene (ppm) | 50 | 250 | 890 | ≤ 890 (ICH Q3C) |
| Residual Dichloromethane (ppm) | < 10 | 80 | 600 | ≤ 600 (ICH Q3C) | |
| ¹H NMR | Structural Conformance | Conforms | Conforms | Conforms | Conforms to structure |
| Unidentified Signals | None observed | Minor signals at 2.4 ppm | Significant signals at 2.4 & 3.1 ppm | No significant unidentified signals | |
| Elemental Analysis | % Carbon (Theory: 73.53%) | 73.45% (Δ -0.08) | 73.10% (Δ -0.43) | 72.85% (Δ -0.68) | Δ ≤ ±0.4% |
| % Hydrogen (Theory: 8.87%) | 8.81% (Δ -0.06) | 8.70% (Δ -0.17) | 8.65% (Δ -0.22) | Δ ≤ ±0.4% | |
| % Nitrogen (Theory: 5.36%) | 5.32% (Δ -0.04) | 5.20% (Δ -0.16) | 5.15% (Δ -0.21) | Δ ≤ ±0.4% |
Interpretation of Results and Supplier Comparison
The data reveals significant differences in the purity profiles of the material from the three suppliers.
Supplier A demonstrates the highest level of purity across all analytical techniques. The HPLC purity is excellent, with all specified and unspecified impurities well below the ICH identification threshold of 0.1%.[5][9] The residual solvent levels are minimal, and the elemental analysis results are in close agreement with the theoretical values. The NMR spectrum is clean, indicating a high degree of structural integrity.
Supplier B provides material of acceptable but lower quality. While the HPLC purity meets the general acceptance criterion of ≥ 99.0%, a specified impurity at RRT 0.85 is present at a significant level (0.45%), which would require identification and qualification under ICH guidelines.[5] The elemental analysis for carbon deviates by more than the acceptable ±0.4%, suggesting the presence of inorganic impurities or a systematic issue with the organic impurity profile. The minor signals in the ¹H NMR spectrum corroborate the presence of impurities.
Supplier C 's material falls short of the required standards for pharmaceutical development. The HPLC purity is below 99.0%, and both a specified and an unspecified impurity exceed the ICH thresholds. The high levels of residual solvents, particularly dichloromethane, are a cause for concern. The elemental analysis results show significant deviation from the theoretical values, and the ¹H NMR spectrum clearly indicates the presence of multiple impurities.
The following diagram illustrates a hypothetical comparison of the impurity profiles.
Caption: Visual comparison of the hypothetical impurity profiles from the three suppliers.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A is the clear choice for sourcing this compound for pharmaceutical research and development. The high purity and low impurity profile of their material provide the greatest assurance of quality and will minimize the risk of downstream complications in the drug development process.
The material from Supplier B may be considered for non-critical research applications where the impurity profile has been deemed acceptable, but it would require further characterization and qualification before use in GMP manufacturing. The material from Supplier C is not recommended for any application where purity is a critical attribute.
This guide underscores the importance of a rigorous, multi-faceted approach to verifying the purity of chemical intermediates. By investing in thorough analytical characterization, researchers can build a solid foundation for the development of safe and effective medicines.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Medistri SA. (2022, December 19). Elemental and Trace Metal Analysis for Pharmaceuticals. Retrieved from [Link]
-
Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, February 2). Approaching Elemental Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl3-phenyl-2-(piperidin-1-yl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. Retrieved from [Link]
-
Scribd. (n.d.). 1 s2.0 S0731708513003099 Main PDF. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, grounded in established safety principles and regulatory frameworks. Our approach is to build a disposal plan based on a structural analysis of the molecule, ensuring a conservative and safety-first methodology, particularly in the absence of a specific Safety Data Sheet (SDS).
The Foundation of Safe Disposal: A Proactive Hazard Assessment
The molecule consists of two key structural components:
-
The Piperidine Moiety: This heterocyclic amine is the primary driver of the compound's hazard profile. Piperidine itself is classified as a corrosive, toxic, and flammable liquid.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Therefore, any derivative containing this structure must be handled with the assumption that it carries similar risks.
-
The Ethyl 3-phenylpropanoate Moiety: In contrast, the ester portion of the molecule, ethyl 3-phenylpropanoate, is generally considered to have a low hazard profile, not being classified as a hazardous substance under GHS criteria.[4][5]
Based on this structural deconstruction, the piperidine group dictates the overall hazard classification. We must conservatively treat this compound as a hazardous chemical waste , likely possessing corrosive, toxic, and irritant properties.[6] This classification is the cornerstone of the entire disposal workflow.
Essential Personal Protective Equipment (PPE)
Given the inferred hazards, a robust selection of PPE is non-negotiable. This is your primary defense against accidental exposure during all handling and disposal activities.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the potentially corrosive and irritating liquid, which could cause serious eye damage.[3][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which could lead to burns, irritation, or toxic absorption.[3][6] |
| Body Protection | Flame-retardant laboratory coat or a chemical-resistant apron. | Protects against incidental contact and spills. |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood. | Mitigates the risk of inhaling potentially toxic or irritating vapors.[1][6] |
Step-by-Step Disposal Protocol
The disposal of chemical waste in a laboratory setting is governed by regulations set forth by agencies like the Environmental Protection Agency (EPA).[7][8] The following protocol integrates these requirements for a compliant and safe process.
Step 1: Waste Generation and Initial Containment
-
Location: All waste generation must occur within a designated Satellite Accumulation Area (SAA).[9][10] This is an area at or near the point of generation and under the control of the operator.[10]
-
Container: Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other plastic containers are generally preferred for liquid waste.[7] Ensure the container has a secure, tight-fitting lid.
Step 2: Chemical Segregation
-
Principle of Incompatibility: It is critical to prevent accidental mixing of incompatible chemicals, which could lead to violent reactions.
-
Action: Do NOT mix this waste with the following:
-
Rationale: Mixing with incompatible materials can cause violent reactions, gas evolution, or fire. Always maintain separate, clearly labeled waste streams.
Step 3: Accurate and Compliant Labeling
-
Regulatory Requirement: The EPA mandates specific labeling for hazardous waste containers.[8][9]
-
Labeling Procedure: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:
Step 4: Safe Accumulation and Storage
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7]
-
Storage Location: Store the container in your designated SAA, away from heat, sparks, or open flames.[1] The SAA must be within the line of sight of where the waste is generated.[9]
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or one quart for acutely toxic (P-listed) wastes.[7]
Step 5: Arranging for Final Disposal
-
Professional Disposal: Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal vendor.[7]
-
Never: Do not pour this chemical down the drain or dispose of it in regular trash.[1][7] This is illegal and environmentally harmful.
-
Requesting Pickup: Once the container is full or you have finished the project, submit a request for waste pickup following your institution's specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of laboratory chemicals like this compound is a fundamental responsibility for all scientific professionals. By understanding the chemical's structural hazards, adhering to strict PPE protocols, and following a systematic, compliant disposal procedure, you ensure the safety of yourself and your colleagues, while upholding your institution's commitment to environmental stewardship. Always consult your institution's specific waste management plan and EH&S department for guidance.[9]
References
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
- Fisher Scientific. (2023, October 11). Safety Data Sheet - Piperidine.
- Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 21). Safety Data Sheet - Ethyl 3-phenylpropionate.
- ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
